EP3
Description
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
AMVGT |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Role of the EP3 Receptor in Neuroinflammation: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the complex role of the Prostaglandin E2 Receptor, Subtype EP3, in the signaling pathways of neuroinflammation. This whitepaper provides a detailed examination of the receptor's dualistic function, capable of both promoting and mitigating inflammatory responses within the central nervous system, and presents a critical resource for the development of novel therapeutic strategies.
The guide meticulously summarizes the current understanding of this compound receptor signaling, its expression in various brain cell types, and its implications in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways, this document aims to accelerate research and development in this critical area of neuroscience.
Core Concepts of this compound Receptor Signaling in Neuroinflammation
Prostaglandin E2 (PGE2) is a key inflammatory mediator in the brain, and its effects are dictated by the specific receptor subtypes it activates. The this compound receptor, a G-protein coupled receptor, is the most abundantly expressed PGE2 receptor in the brain.[1][2] Its activation can lead to divergent downstream effects due to the existence of multiple splice variants that can couple to different G-proteins.[3][4]
The primary signaling pathway associated with the this compound receptor is the inhibition of adenylyl cyclase through a Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP).[1][5] This action often counteracts the pro-inflammatory signaling of other PGE2 receptors like EP2 and EP4, which couple to Gs proteins to increase cAMP.[5] However, evidence also suggests that this compound receptor isoforms can couple to Gq, stimulating the phospholipase C (PLC) pathway and increasing intracellular calcium, or activate other pathways like the RhoA-Rho kinase pathway.[6] This pleiotropic signaling capacity underlies the this compound receptor's complex and often contradictory roles in neuroinflammation.
Under normal physiological conditions, the this compound receptor is predominantly expressed in neurons.[1][2][4] However, in the context of neuroinflammation and injury, its expression is dynamically regulated and can be observed in microglia and astrocytes as well.[1][2] This cellular redistribution of the receptor is a critical factor in determining the overall outcome of PGE2 signaling in the inflamed brain.
Quantitative Data on this compound Receptor Ligands
The following table summarizes the quantitative data for various agonists and antagonists of the this compound receptor, providing key metrics for researchers designing experimental studies.
| Compound | Type | Receptor Specificity | EC50 / IC50 | Species | Experimental System | Reference |
| Sulprostone | Agonist | This compound > EP1 | EC50 = 15 nM | Rat | Locus Coeruleus Neuron Firing | [7] |
| Sulprostone | Agonist | This compound | IC50 = 0.15 nM (EP3II), 0.2 nM (EP3I) | Human | CHO-K1 cells (cAMP inhibition) | [8] |
| PGE2 | Agonist | Pan-EP | EC50 = 110 nM | Rat | Locus Coeruleus Neuron Firing | [7] |
| Misoprostol | Agonist | This compound/EP4 | EC50 = 51 nM | Rat | Locus Coeruleus Neuron Firing | [7] |
| L-798,106 | Antagonist | This compound | - | Rat | Locus Coeruleus Neuron Firing | [7] |
| ONO-AE-248 | Agonist | This compound | - | Mouse | In vivo hyperalgesia model | [3] |
Visualizing this compound Receptor Signaling Pathways
To elucidate the complex signaling cascades initiated by this compound receptor activation, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Canonical Gi-mediated signaling pathway of the this compound receptor.
Caption: Alternative Gq-coupled this compound receptor signaling pathway.
Experimental Protocols
A critical component of advancing our understanding of this compound receptor signaling is the application of robust experimental methodologies. Below are summaries of key experimental protocols cited in the literature.
In Vivo Model of Inflammatory Pain
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Intra-articular injection of complete Freund's adjuvant (CFA) into the knee joint to induce localized inflammation.
-
Drug Administration: Intrathecal or local administration of this compound receptor agonists (e.g., ONO-AE-248) or antagonists.
-
Behavioral Testing: Assessment of mechanical hyperalgesia using von Frey filaments to measure paw withdrawal thresholds.
-
Tissue Analysis: Following behavioral testing, spinal cord and dorsal root ganglia can be harvested for immunohistochemistry or Western blot analysis to assess changes in protein expression or phosphorylation states of signaling molecules.[5]
Electrophysiological Recording in Brain Slices
-
Preparation: Acute brain slices containing the locus coeruleus are prepared from rats.
-
Recording: Single-unit extracellular recordings are performed to measure the firing rate of locus coeruleus neurons.
-
Pharmacology: Concentration-response curves are generated by bath application of this compound receptor agonists (e.g., sulprostone, PGE2, misoprostol) in the presence or absence of selective antagonists (e.g., L-798,106).
-
Mechanism of Action: To investigate downstream signaling, inhibitors of specific pathways are used, such as pertussis toxin (for Gi/o proteins) or BaCl2 (for GIRK channels).[7]
Western Blot Analysis for Signaling Proteins
-
Sample Preparation: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., this compound receptor, phosphorylated and total forms of signaling kinases, markers of oxidative stress).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed using software like ImageJ.[2]
Immunohistochemistry for Cellular Localization
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. The brain is removed, post-fixed, and cryoprotected. Coronal sections are cut using a cryostat.
-
Staining: Free-floating sections are permeabilized, blocked, and incubated with primary antibodies against the this compound receptor and cell-type specific markers (e.g., NeuN for neurons, Iba-1 for microglia, GFAP for astrocytes).
-
Visualization: Sections are then incubated with fluorescently-labeled secondary antibodies.
-
Imaging: Confocal microscopy is used to visualize the co-localization of the this compound receptor with specific cell markers.[2]
The Dichotomous Nature of this compound in Neuroinflammatory Diseases
The role of the this compound receptor in specific neuroinflammatory conditions is multifaceted and context-dependent.
-
Ischemic Stroke: Studies using this compound receptor-deficient mice have shown that these animals are partially protected from brain injury following experimentally induced cerebral ischemia.[3][9] This suggests a detrimental role for this compound signaling in this context, potentially by exacerbating excitotoxicity and inflammation.
-
Intracerebral Hemorrhage (ICH): Inhibition of the this compound receptor has been shown to reduce lesion volume, neurological deficits, and cell death in a thrombin-induced model of brain injury.[10] The proposed mechanism involves the attenuation of the RhoA-Rho kinase pathway, leading to reduced cytotoxicity and pro-inflammatory responses.[10]
-
Pain and Hyperalgesia: In contrast to its detrimental role in ischemia and ICH, this compound receptor activation in sensory neurons can be antinociceptive, particularly in inflammatory states.[5] It counteracts the sensitizing effects of PGE2 mediated by EP2 and EP4 receptors.[5] This highlights the potential for selective this compound agonists as a novel approach for treating inflammatory pain.
-
Fever: The this compound receptor is a key mediator of the febrile response.[11] PGE2, produced in the brain during infection, acts on this compound-expressing neurons in the preoptic area of the hypothalamus to increase the body's temperature set-point.[11]
-
Neurodegenerative Diseases: The involvement of the this compound receptor in chronic neurodegenerative diseases like Alzheimer's is still being elucidated. Some studies suggest that this compound receptor expression is altered in activated microglia in response to excitotoxic lesions, which may contribute to chronic microglial activation.[1] However, the precise contribution of this compound signaling to the progression of these diseases remains an active area of investigation.[4][12]
Future Directions and Therapeutic Implications
The complex and often opposing roles of the this compound receptor in neuroinflammation present both challenges and opportunities for drug development. A "one-size-fits-all" approach to targeting this receptor is unlikely to be successful. Instead, future therapeutic strategies must be highly specific, taking into account:
-
Receptor Isoform Specificity: Developing drugs that can selectively target specific splice variants of the this compound receptor may allow for the selective activation of beneficial pathways while avoiding detrimental ones.
-
Cell-Type Specificity: The development of drug delivery systems that can target this compound receptors on specific cell types (e.g., neurons vs. microglia) could provide a more nuanced therapeutic effect.
-
Disease Context: The role of the this compound receptor is highly dependent on the specific disease state. Therefore, therapeutic interventions targeting this receptor will need to be tailored to the specific pathophysiology of the condition being treated.
References
- 1. Microglial expression of prostaglandin this compound receptor in excitotoxic lesions in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Prostaglandin E2 Receptor this compound Attenuates Oxidative Stress and Neuronal Apoptosis Partially by Modulating p38MAPK/FOXO3/Mul1/Mfn2 Pathway after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal prostaglandin E2 receptor subtype this compound mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 this compound receptors: pharmacological characterization ex vivo [frontiersin.org]
- 8. Constitutive activity of human prostaglandin E receptor this compound isoforms [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fever - Wikipedia [en.wikipedia.org]
- 12. Roles of the prostaglandin E2 receptors EP subtypes in Alzheimer’s disease [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Function of EP3 Receptor Splice Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor (GPCR), is a critical mediator of a wide array of physiological and pathophysiological processes. Its functions include the regulation of inflammation, pain, fever, gastric acid secretion, and uterine contractions.[1] A key feature of the this compound receptor is the existence of multiple splice variants, or isoforms, arising from alternative splicing of the PTGER3 gene. These isoforms are identical in their ligand-binding domain and transmembrane regions but diverge in the length and amino acid composition of their intracellular C-terminal tails. This variation in the C-terminus is crucial as it dictates the receptor's coupling to different G-proteins, thereby initiating distinct downstream signaling cascades and cellular responses. Understanding the specific function of each this compound splice variant is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the current knowledge on the function of human this compound receptor splice variants, with a focus on their signaling pathways, quantitative functional data, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Analysis of this compound Receptor Splice Variant Function
The functional diversity of this compound receptor isoforms is quantitatively reflected in their ligand binding affinities and their potency in modulating second messenger signaling. The following tables summarize the key quantitative data for several major human this compound splice variants.
| Isoform | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Cell Line | Reference |
| Mix of 6 isoforms | [3H]PGE2 | 2.2-5.8 | - | BHK | [1] |
| This compound-I | [3H]PGE2 | - | 0.71 | CHO-K1 | [2] |
| This compound-II | [3H]PGE2 | - | 1.47 | CHO-K1 | [2] |
| This compound-IV | [3H]PGE2 | - | 1.59 | CHO-K1 | [2] |
| This compound-V | PGE2 | 3.9 | - | CHO | [3] |
| This compound-VI | PGE2 | 1.4 | - | CHO | [3] |
Table 1: Ligand Binding Affinity (Kd) and Receptor Density (Bmax) of Human this compound Receptor Splice Variants. This table presents the dissociation constants (Kd) and maximal binding capacities (Bmax) for prostaglandin E2 (PGE2) and its radiolabeled analog to various human this compound receptor isoforms.
| Isoform | Agonist | Assay | IC50/EC50 (nM) | Cell Line | Reference |
| Mix of 6 isoforms | PGE2 | cAMP Inhibition | 0.1-3 | BHK | [1] |
| This compound-I | Sulprostone | cAMP Inhibition | 0.2 | CHO-K1 | [2] |
| This compound-II | Sulprostone | cAMP Inhibition | 0.15 | CHO-K1 | [2] |
| Multiple isoforms | PGE2 | Calcium Mobilization | ≥10 | BHK | [1] |
Table 2: Functional Potency (IC50/EC50) of Human this compound Receptor Splice Variants. This table details the half-maximal inhibitory/effective concentrations (IC50/EC50) of agonists in modulating second messenger pathways, such as cyclic AMP (cAMP) and intracellular calcium, for different this compound isoforms.
Signaling Pathways of this compound Receptor Splice Variants
The differential coupling of this compound receptor isoforms to various G-proteins is the primary determinant of their functional diversity. The C-terminal tail of each variant interacts with specific Gα subunits, leading to the activation of distinct downstream signaling cascades. While most isoforms couple to Gαi to inhibit adenylyl cyclase and decrease intracellular cAMP levels, some can also couple to Gαs to increase cAMP, or to Gαq to activate phospholipase C (PLC) and increase intracellular calcium. Furthermore, coupling to Gα12/13 can activate the Rho signaling pathway.
This compound-I
The this compound-I isoform primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Splice variants of the human this compound receptor for prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Localization of the EP3 Receptor in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) is a critical component in the modulation of sensory neuron function and plays a significant role in pain perception, particularly in the context of inflammation. As a G-protein coupled receptor (GPCR), its activation can lead to divergent signaling outcomes depending on the specific splice variant and the cellular context. Understanding the precise localization of the this compound receptor within sensory neurons is paramount for the development of targeted therapeutics for pain management. This guide provides a comprehensive overview of the current knowledge on this compound receptor localization in sensory neurons, detailed experimental methodologies for its study, and a summary of its signaling pathways.
Data Presentation: Quantitative Analysis of this compound Receptor Expression
The expression of the this compound receptor is widespread among sensory neurons, with a notable presence in the dorsal root ganglia (DRG). The following tables summarize the quantitative data on this compound receptor expression and co-localization with key markers of sensory neuron subpopulations.
| Parameter | Species | Anatomical Location | Percentage of Neurons | Reference |
| This compound Receptor Expression | Rat | Lumbar DRG | 86 ± 16% | [1] |
| EP1 Receptor Expression | Rat | Lumbar DRG | 87 ± 7% | [1] |
| EP2 Receptor Expression | Rat | Lumbar DRG | 87 ± 12% | [1] |
| EP4 Receptor Expression | Rat | Lumbar DRG | 53 ± 12% | [1] |
Table 1: Expression of EP Receptors in Lumbar Dorsal Root Ganglion (DRG) Neurons. This table highlights the high prevalence of this compound receptor expression in sensory neurons and indicates a high degree of co-expression with other EP receptor subtypes.
| Sensory Neuron Marker | Description | This compound Co-localization | Reference |
| Calcitonin Gene-Related Peptide (CGRP) | A marker for peptidergic nociceptors, involved in pain transmission. | This compound receptor immunoreactivity is identified in CGRP-positive neurons. | [1] |
| Isolectin B4 (IB4) | A marker for non-peptidergic nociceptors. | This compound receptor immunoreactivity is identified in IB4-positive neurons. | [1] |
| Neurofilament (NF) | A marker for myelinated sensory neurons. | This compound receptor immunoreactivity is identified in neurofilament-positive neurons. | [1] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | An ion channel involved in the detection and transduction of noxious heat and capsaicin. | The mechanism of this compound-mediated cough response involves the sensitization of TRPV1 receptors. |
Table 2: Co-localization of this compound Receptor with Sensory Neuron Markers. This table indicates that the this compound receptor is expressed across different functional classes of sensory neurons, including both peptidergic and non-peptidergic nociceptors, as well as myelinated neurons. Specific quantitative co-localization percentages are still an area of active research.
Signaling Pathways of the this compound Receptor
The this compound receptor is unique among the EP receptor subtypes due to its ability to couple to multiple G-proteins, leading to diverse intracellular signaling cascades. This diversity is further enhanced by the existence of multiple splice variants, with EP3A, EP3B, and EP3C being identified in DRG neurons.
Primary Signaling Pathway (Gi-Coupled)
The predominant signaling pathway for most this compound receptor splice variants, including EP3A and EP3B, involves coupling to the inhibitory G-protein, Gi.[1] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory action can counteract the sensitizing effects of PGE2 that are mediated by Gs-coupled EP2 and EP4 receptors.
Alternative Signaling Pathways
Certain this compound receptor splice variants, such as EP3C, can couple to other G-proteins, including Gs and G12/G13.[2] Coupling to Gs can lead to an increase in cAMP, while coupling to G12/G13 can activate the Rho signaling pathway, influencing neuronal morphology.[2] Some isoforms have also been shown to cause an increase in intracellular free calcium.
Experimental Protocols
Immunohistochemistry for this compound Receptor in Rat DRG
This protocol outlines the steps for the immunofluorescent labeling of the this compound receptor in rat dorsal root ganglion sections.
1. Tissue Preparation:
-
Anesthetize adult rats and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect lumbar DRGs and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the DRGs by incubating in 30% sucrose in PBS at 4°C overnight.
-
Embed the DRGs in optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-14 µm thick sections using a cryostat and mount on charged glass slides.
2. Immunostaining:
-
Wash sections three times for 5 minutes each with PBS.
-
Permeabilize and block non-specific binding by incubating sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.
-
Incubate sections with a validated primary antibody against the this compound receptor (e.g., rabbit polyclonal anti-EP3 receptor) diluted in blocking solution overnight at 4°C.
-
Wash sections three times for 10 minutes each with PBS.
-
Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in PBS for 1-2 hours at room temperature in the dark.
-
For double labeling, co-incubate with another primary antibody (e.g., mouse anti-CGRP) and its corresponding secondary antibody (e.g., goat anti-mouse Alexa Fluor 594).
-
Wash sections three times for 10 minutes each with PBS in the dark.
-
Mount coverslips using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
3. Imaging:
-
Visualize the staining using a confocal or fluorescence microscope with appropriate filter sets.
Calcium Imaging of Cultured DRG Neurons
This protocol describes how to measure changes in intracellular calcium in cultured DRG neurons in response to this compound receptor activation using the ratiometric dye Fura-2 AM.
1. Cell Culture:
-
Dissect DRGs from neonatal or adult rats and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Plate the dissociated neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin).
-
Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27 and nerve growth factor) for 24-48 hours.
2. Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in a balanced salt solution like HBSS, often with a small amount of Pluronic F-127 to aid dispersion).
-
Incubate the cultured neurons with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the balanced salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
3. Calcium Imaging:
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with the balanced salt solution.
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Apply an this compound receptor agonist (e.g., sulprostone or ONO-AE-248) via the perfusion system.
-
Record the changes in the fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium.
Real-Time PCR for this compound Splice Variants
This protocol provides a general framework for quantifying the relative expression of this compound receptor splice variants in sensory neuron populations.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from DRGs or cultured sensory neurons using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess the quality and quantity of the extracted RNA.
-
Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
2. Real-Time PCR:
-
Design and validate splice variant-specific primers for the this compound receptor isoforms (e.g., EP3A, EP3B, EP3C).
-
Prepare a real-time PCR reaction mix containing cDNA template, splice variant-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Include a reference gene (e.g., GAPDH, beta-actin) for normalization.
-
Perform the real-time PCR using a thermal cycler with the following general conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis (for SYBR Green) to ensure product specificity.
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and splice variant.
-
Calculate the relative expression of each splice variant using the ΔΔCt method, normalizing to the reference gene and a control sample.
Conclusion
The this compound receptor is extensively expressed in a majority of sensory neurons within the dorsal root ganglia, encompassing various functional subtypes. Its complex signaling capabilities, mediated by different G-proteins and splice variants, position it as a key modulator of neuronal excitability and pain. The methodologies outlined in this guide provide a foundation for researchers to further investigate the precise role of this compound receptor localization and function in sensory neurons, paving the way for the development of novel analgesic therapies. Further research is warranted to obtain more precise quantitative data on the co-localization of this compound with specific nociceptive markers and to fully elucidate the downstream signaling pathways of its various splice isoforms in the context of sensory neuron function.
References
The Role of the EP3 Receptor in Gastric Mucosal Protection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of the gastric mucosa is maintained by a complex interplay of defensive and aggressive factors. A key player in the mucosal defense system is the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). This technical guide provides a comprehensive overview of the role of the this compound receptor in gastric mucosal protection, with a focus on its signaling pathways, the quantitative effects of its modulation, and detailed experimental protocols for its study.
Core Functions of the this compound Receptor in Gastric Protection
The this compound receptor, a G-protein coupled receptor, is a critical component of the stomach's ability to protect itself from its own acidic environment and from external aggressors like nonsteroidal anti-inflammatory drugs (NSAIDs). Its gastroprotective effects are multifaceted and include:
-
Inhibition of Gastric Acid Secretion: The this compound receptor is expressed on parietal cells and enterochromaffin-like (ECL) cells. Its activation leads to a decrease in gastric acid secretion, a fundamental aspect of mucosal protection.
-
Stimulation of Bicarbonate Secretion: In the duodenum, the this compound receptor plays a significant role in stimulating the secretion of bicarbonate, which neutralizes gastric acid. While its role in direct gastric bicarbonate secretion is less pronounced than in the duodenum, it contributes to the overall alkaline protective layer.
-
Enhancement of Mucus Production: Prostaglandins, acting through EP receptors, are known to stimulate the secretion of mucus from gastric epithelial cells. This mucus layer forms a physical barrier that protects the underlying cells from acid and pepsin.
-
Regulation of Mucosal Blood Flow: Adequate blood flow is essential for delivering oxygen and bicarbonate to the mucosa and for removing toxic byproducts. The this compound receptor is involved in the complex regulation of gastric mucosal blood flow.
-
Cellular Protection and Repair (Cytoprotection): The this compound receptor contributes to the intrinsic ability of gastric epithelial cells to withstand injury and to rapidly repair small lesions, a process known as epithelial restitution.
Signaling Pathways of the this compound Receptor
The this compound receptor exhibits complex signaling due to its ability to couple to multiple G proteins, leading to diverse downstream effects.
Predominant Gi-Coupled Pathway
The most well-characterized signaling pathway for the this compound receptor in the stomach involves its coupling to the inhibitory G-protein, Gi.
Caption: this compound receptor activation of the Gi pathway to inhibit gastric acid secretion.
Upon binding of PGE2, the this compound receptor activates Gi, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key driver of gastric acid secretion from parietal cells. This is a primary mechanism by which this compound receptor agonists reduce gastric acidity.
Potential Gq and Gs-Coupled Pathways
Some studies suggest that splice variants of the this compound receptor can also couple to other G proteins, such as Gq and Gs, although the Gi pathway is predominant in gastric mucosal protection.
-
Gq Coupling: Activation of the Gq pathway would lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), which can influence various cellular processes, including bicarbonate secretion.[1]
-
Gs Coupling: In some cellular contexts, this compound receptor isoforms have been shown to couple to Gs, which would paradoxically lead to the stimulation of adenylyl cyclase and an increase in cAMP.[2] The physiological relevance of this pathway in gastric mucosal cells is still under investigation.
Quantitative Data on this compound Receptor Modulation
The following tables summarize quantitative data from various studies on the effects of this compound receptor agonists and antagonists on key parameters of gastric mucosal protection.
Table 1: Effects of this compound Receptor Ligands on Gastric Ulcer Index
| Compound | Model | Species | Dose | Effect on Ulcer Index | Reference |
| Sulprostone (EP1/EP3 agonist) | Ethanol-induced | Mouse | 10, 30, 100 µg/kg | Dose-dependent reduction | [3] |
| ONO-AE-248 (this compound agonist) | Indomethacin-induced | Rat | 0.1, 0.3, 1 mg/kg | Dose-dependent reduction | [4] |
| Misoprostol (PGE1 analogue, this compound agonist activity) | NSAID-induced | Human | 200 µg, q.i.d. | Significant reduction | [5] |
Table 2: Effects of this compound Receptor Ligands on Gastric Bicarbonate and Mucus Secretion
| Compound | Parameter | Species | Dose | Effect | Reference |
| Sulprostone | Bicarbonate Secretion (Duodenum) | Rat | 1-10 µg/kg/h | Dose-dependent increase | [6] |
| ONO-NT-012 (this compound agonist) | Bicarbonate Secretion (Duodenum) | Rat | 10-100 µg/kg | Stimulated secretion | [6] |
| 16,16-dimethyl PGE2 (stable PGE2 analogue) | Mucus Thickness | Rat | 1 and 10 µg/mL (topical) | 81% and 140% increase, respectively | [7] |
| Misoprostol | Adherent Mucus Thickness | Rat | 100 µg/kg | Up to threefold increase | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the this compound receptor in gastric mucosal protection.
NSAID-Induced Gastric Ulcer Model in Rats
This protocol describes the induction of gastric ulcers using indomethacin, a commonly used NSAID.
Materials:
-
Male Wistar rats (180-200 g)
-
Indomethacin (suspended in 0.5% carboxymethylcellulose)
-
Vehicle (0.5% carboxymethylcellulose)
-
This compound receptor agonist/antagonist of interest
-
0.9% Saline
-
Formalin (10% buffered)
-
Dissecting tools
-
Stereomicroscope
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Administer the this compound receptor ligand or vehicle orally or intraperitoneally at the desired dose and time point before indomethacin administration.
-
Administer indomethacin orally at a dose of 40 mg/kg.
-
Five hours after indomethacin administration, euthanize the rats by cervical dislocation.
-
Immediately open the abdomen and ligate the esophagus and pylorus.
-
Inject 10 mL of 0.9% saline into the stomach.
-
Remove the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Pin the stomach flat on a corkboard and fix in 10% buffered formalin for 10 minutes.
-
Examine the gastric mucosa for lesions under a stereomicroscope.
-
Measure the length of each lesion in millimeters. The sum of the lengths of all lesions for each stomach is the ulcer index.
Workflow Diagram:
Caption: Workflow for the NSAID-induced gastric ulcer model in rats.
Measurement of Gastric Bicarbonate Secretion by pH-Stat Titration
This method allows for the continuous measurement of bicarbonate secretion from the gastric mucosa in anesthetized rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthesia
-
Gastric perfusion chamber
-
pH electrode and pH meter
-
Autotitrator
-
0.01 N HCl
-
Saline solution
-
Omeprazole (to inhibit acid secretion)
Procedure:
-
Anesthetize the rat with urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Expose the stomach through a midline abdominal incision.
-
Mount the stomach in an ex vivo chamber, exposing the mucosal surface.
-
Perfuse the mucosal surface with saline pre-gassed with 100% O2 and maintained at 37°C.
-
Administer omeprazole to inhibit gastric acid secretion.
-
Maintain the pH of the perfusate at a constant value (e.g., pH 7.0) by the continuous infusion of 0.01 N HCl using a pH-stat system.
-
The amount of HCl required to maintain the constant pH is equivalent to the amount of bicarbonate secreted by the mucosa.
-
After a basal period of stable bicarbonate secretion, administer the this compound receptor ligand of interest and record the change in the rate of HCl infusion.
Workflow Diagram:
Caption: Workflow for measuring gastric bicarbonate secretion using pH-stat titration.
Quantification of Gastric Mucus by Alcian Blue Staining
This protocol describes a method for quantifying the amount of adherent mucus on the gastric mucosa.[3][8][9]
Materials:
-
Rat stomachs
-
0.1% w/v Alcian blue 8GX solution in 0.16 M sucrose, buffered with 0.05 M sodium acetate (pH 5.8)
-
0.5 M MgCl2
-
Spectrophotometer
Procedure:
-
Euthanize the rat and remove the stomach.
-
Open the stomach along the greater curvature and gently rinse with saline to remove any loose contents.
-
Blot the stomach dry and weigh it.
-
Incubate the stomach in 10 mL of the Alcian blue solution for 2 hours.
-
Wash the stomach twice with 10 mL of 0.25 M sucrose for 15 and 45 minutes, respectively, to remove unbound dye.
-
Transfer the stomach to a tube containing 10 mL of 0.5 M MgCl2 and vortex for 2 minutes to extract the bound Alcian blue.
-
Centrifuge the resulting solution at 2000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 620 nm.
-
The amount of Alcian blue is quantified from a standard curve and expressed as µg of Alcian blue per gram of wet stomach tissue.
Immunohistochemical Localization of this compound Receptors
This protocol outlines the steps for visualizing the location of this compound receptors in paraffin-embedded gastric tissue.[6][10][11]
Materials:
-
Paraffin-embedded rat stomach sections (5 µm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against the this compound receptor
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave or water bath) according to the antibody manufacturer's recommendations.
-
Allow to cool to room temperature.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like normal goat serum) to prevent non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-EP3 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with buffer (e.g., PBS).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash slides.
-
-
Chromogen Development:
-
Incubate sections with the DAB substrate solution until a brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Conclusion
The this compound receptor is a pivotal element in the complex network of gastric mucosal defense. Its ability to modulate acid secretion, enhance the protective mucus-bicarbonate barrier, and contribute to cytoprotection makes it an attractive target for the development of novel gastroprotective therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound receptor for the prevention and treatment of gastric mucosal injury.
References
- 1. Cell culture of rat gastric fundic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptors: advances in the study of this compound receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Misoprostol-induced increases in adherent gastric mucus thickness and luminal mucus output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of prostaglandin E-receptor subtypes in gastric and duodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric gel mucus thickness: effect of distention, 16,16-dimethyl prostaglandin e2, and carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mucosal blood flow measurements using laser Doppler perfusion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
The Role of the EP3 Receptor in the Febrile Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical involvement of the Prostaglandin E2 Receptor Subtype 3 (EP3) in the febrile response. Fever, a cardinal sign of inflammation and infection, is a complex physiological process orchestrated by the central nervous system. A key mediator in this process is Prostaglandin E2 (PGE2), which exerts its pyrogenic effects through interaction with specific receptors in the brain. Among the four PGE2 receptor subtypes (EP1-EP4), the this compound receptor has been identified as a principal player in initiating the rise in body temperature. This document provides a comprehensive overview of the signaling pathways, experimental methodologies to study this compound receptor function, and quantitative data derived from key research findings.
Core Concepts: The this compound Receptor Signaling Pathway in Fever
The febrile response is initiated by the production of pyrogenic cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in response to infection or inflammation. These cytokines stimulate the synthesis of PGE2 in the periphery and within the brain, particularly in the endothelial cells of the blood-brain barrier. PGE2 then acts on this compound receptors located on thermosensitive neurons in the preoptic area (POA) of the hypothalamus, the brain's primary thermoregulatory center.
The this compound receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the this compound receptor by PGE2 in POA neurons leads to the inhibition of these neurons. These this compound-expressing neurons are typically GABAergic and tonically inhibit downstream thermogenic pathways. Therefore, the inhibition of these inhibitory neurons by PGE2 results in a disinhibition of heat production and conservation mechanisms, ultimately leading to an elevation of the body's temperature set-point and the manifestation of fever.[1][2][3]
The downstream signaling cascade following this compound receptor activation in POA neurons involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can lead to the closing of cyclic nucleotide-gated ion channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. The activation of GIRK channels results in an efflux of potassium ions, hyperpolarizing the neuron and reducing its firing rate. This inhibition of thermosensitive POA neurons lifts the tonic inhibition on downstream targets in the dorsomedial hypothalamus (DMH) and the rostral raphe pallidus (rRPa), which in turn activate sympathetic outflow to brown adipose tissue (BAT) for thermogenesis and to cutaneous blood vessels for vasoconstriction, respectively.[4][5]
Signaling Pathway of the this compound Receptor in the Febrile Response
References
- 1. Different Populations of Prostaglandin this compound Receptor-Expressing Preoptic Neurons Project to Two Fever-Mediating Sympathoexcitatory Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Prostaglandin this compound receptor–expressing preoptic neurons bidirectionally control body temperature via tonic GABAergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
The Dichotomous Role of the EP3 Receptor in Oncology: A Technical Guide to its Expression, Signaling, and Therapeutic Potential
For Immediate Release
Abstract
The Prostaglandin E2 Receptor 3 (EP3), a G-protein coupled receptor, has emerged as a critical, yet enigmatic, player in the landscape of oncology. Its expression and function are highly context-dependent, varying significantly across different cancer subtypes and even within the tumor microenvironment. This technical guide provides a comprehensive overview of this compound receptor expression in various cancers, details the experimental methodologies used for its characterization, and elucidates its complex signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively investigating novel therapeutic targets in oncology.
Introduction
Prostaglandin E2 (PGE2) is a key inflammatory mediator that has been implicated in the pathogenesis of numerous cancers. Its biological effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, this compound, and EP4. Among these, the this compound receptor presents a particularly complex and often contradictory role in cancer progression. While some studies indicate a tumor-suppressive function for this compound, others suggest it may contribute to tumor growth and metastasis. This duality underscores the importance of understanding its expression patterns and signaling mechanisms in specific cancer contexts. This guide synthesizes the current knowledge on this compound receptor expression across various cancer subtypes, providing a foundation for further research and therapeutic development.
Quantitative Expression of this compound Receptor in Cancer Subtypes
The expression of the this compound receptor varies significantly among different cancer types. The following tables summarize the quantitative data on this compound receptor expression from immunohistochemistry (IHC) and quantitative polymerase chain reaction (qPCR) studies.
Immunohistochemistry (IHC) Data
| Cancer Subtype | Number of Samples | Method | Key Findings | Reference |
| Breast Cancer | 289 sporadic breast cancer cases | Immunohistochemistry (IHC) with Immunoreactivity Score (IRS) | 70.9% of samples were this compound positive (IRS ≥ 2). This compound positivity was significantly associated with improved progression-free and overall survival. | |
| Endometrial Cancer | 140 endometrial carcinoma patients | Immunohistochemistry (IHC) with scoring based on the percentage of immunostained glands | High this compound expression was associated with advanced WHO grading and poorer progression-free and overall survival. A cut-off of 72.5% staining was used to define high vs. low expression. | |
| Prostate Cancer | 26 radical prostatectomy specimens | Immunohistochemistry (IHC) | This compound expression was reduced in 100% of prostate cancer areas compared to benign tissue. |
Quantitative PCR (qPCR) Data
| Cancer Subtype | Method | Key Findings | Reference |
| Colorectal Cancer | Quantitative Real-Time RT-PCR | This compound mRNA expression was markedly decreased in colon cancer tissues compared to normal colon mucosa (5% in mice, 9% in rats, and 28% in humans of the levels in normal mucosa). | |
| Prostate Cancer | Quantitative Real-Time PCR | This compound (PTGER3) transcript levels were significantly decreased in human prostate cancer tissues compared to normal prostate tissues. |
Experimental Protocols
Accurate and reproducible measurement of this compound receptor expression is crucial for understanding its role in cancer. This section provides an overview of the key experimental methodologies.
Immunohistochemistry (IHC)
IHC is a widely used technique to visualize the distribution and abundance of the this compound receptor in tissue samples.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. A common method involves incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes.
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the this compound receptor. The dilution and incubation time are critical and should be optimized for each antibody. For example, a polyclonal rabbit anti-EP3 antibody may be used at a 1:800 dilution and incubated overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.
-
Scoring: The immunoreactivity is often quantified using a scoring system like the Immunoreactivity Score (IRS), which considers both the staining intensity and the percentage of positively stained cells.
Western Blotting
Western blotting is used to detect and quantify the this compound receptor protein in cell lysates or tissue homogenates.
-
Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a standard assay such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against the this compound receptor (e.g., at a 1:2000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: A HRP-conjugated secondary antibody is used to detect the primary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin.
Quantitative PCR (qPCR)
qPCR is a sensitive method for quantifying the mRNA expression levels of the PTGER3 gene, which encodes the this compound receptor.
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers specific for the PTGER3 gene, a fluorescent dye (e.g., SYBR Green) or a probe, and a DNA polymerase.
-
Data Analysis: The amplification of the target gene is monitored in real-time. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used for quantification. The relative expression of PTGER3 is typically calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) as an internal control.
Signaling Pathways and Visualizations
The this compound receptor is unique among the EP receptors due to its ability to couple to multiple G proteins, leading to diverse downstream signaling events.
Dual Signaling Cascades of the this compound Receptor
The primary signaling mechanism of the this compound receptor involves coupling to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects. However, this compound can also couple to other G proteins, such as Gα12/13, which can activate the Rho/ROCK pathway, and potentially Gαq, leading to an increase in intracellular calcium. Furthermore, this compound activation has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK and PI3K/Akt pathways. This dual signaling capability likely contributes to the context-dependent and often opposing roles of the this compound receptor in cancer.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound receptor expression in cancer.
Conclusion and Future Directions
The role of the this compound receptor in cancer is multifaceted and highly dependent on the specific tumor type and its microenvironment. While its expression is downregulated in some cancers like prostate and colon, suggesting a tumor-suppressive role, it is associated with a poorer prognosis in endometrial cancer. In breast cancer, its expression is linked to a more favorable outcome. This variability highlights the need for subtype-specific investigations.
Future research should focus on elucidating the precise molecular mechanisms that govern the differential expression and signaling of the this compound receptor in various cancers. Identifying the specific isoforms of the this compound receptor present in different tumors will be crucial, as they can couple to different G proteins and elicit distinct downstream effects. Furthermore, a deeper understanding of the crosstalk between this compound signaling and other key oncogenic pathways will be essential for the development of effective and targeted therapies. The this compound receptor remains a compelling, albeit complex, target for cancer therapy, and continued research in this area holds significant promise for advancing personalized medicine in oncology.
The Molecular Architecture of the Human Prostaglandin E2 Receptor EP3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure and signaling mechanisms of the human prostaglandin E2 receptor subtype 3 (EP3). The this compound receptor, a class A G protein-coupled receptor (GPCR), is a critical mediator of the diverse physiological and pathological effects of prostaglandin E2 (PGE2). Its involvement in inflammation, fever, pain, and cardiovascular regulation makes it a key target for therapeutic intervention. This document synthesizes structural data, details complex signaling cascades, presents quantitative biophysical data, and outlines the experimental protocols used to elucidate the receptor's function.
Molecular Structure of the Human this compound Receptor
The high-resolution structure of the human this compound receptor has been determined by X-ray crystallography and cryogenic electron microscopy (cryo-EM), providing unprecedented insight into its architecture and ligand recognition.
Crystal Structure of PGE2-Bound this compound
The crystal structure of the human this compound receptor in an active-like state, bound to its endogenous agonist PGE2, was solved at a resolution of 2.90 Å (PDB ID: 6AK3)[1]. The structure reveals a canonical seven-transmembrane (7TM) helical bundle. A key feature is that the PGE2 ligand is completely enclosed within the receptor, occluded from the external environment[2]. This suggests a ligand entry pathway from the membrane bilayer.
The ligand-binding pocket is formed by residues from several transmembrane helices. The carboxyl group of PGE2 forms critical interactions, including a salt bridge with a highly conserved arginine residue in TM7. The cyclopentane ring and the two aliphatic chains (α-chain and ω-chain) of PGE2 are nestled in a largely hydrophobic pocket, with specific hydrogen bonds and van der Waals interactions stabilizing the active conformation[2][3].
Key Interacting Residues in the PGE2 Binding Pocket [3]
-
Carboxyl Group: R333 (TM7)
-
Cyclopentane Ring & Hydroxyl Groups: S103 (TM3), Y114 (TM3), T206 (TM5)
-
α-chain: Residues from TM2 and TM3
-
ω-chain: Residues from TM5, TM6, and Extracellular Loop 2 (ECL2)
Cryo-EM Structure of the this compound-Gi Signaling Complex
To understand the mechanism of signal transduction, the structure of the human this compound receptor in complex with its primary signaling partner, the inhibitory G protein (Gi), was determined by cryo-EM at a resolution of 3.4 Å[4]. This structure captures the receptor in a fully active state, revealing the conformational changes required for G protein coupling.
Upon Gi binding, the most significant structural rearrangement occurs at the intracellular side of the receptor. This includes a large outward movement of the cytoplasmic end of TM6, creating a cavity where the α5-helix of the Gαi subunit binds[4]. This movement is a hallmark of class A GPCR activation. The structure provides a precise map of the receptor-G protein interface, highlighting specific residues in the intracellular loops (ICL) 2 and 3 and TM5 that are crucial for the selective recognition and activation of Gi[4].
Quantitative Data
The following tables summarize key quantitative data derived from structural and functional studies of the human this compound receptor.
Table 1: Crystallographic and Cryo-EM Data
| Parameter | Crystal Structure (PDB: 6AK3)[1] | Cryo-EM Structure (this compound-Gi)[4] |
| Method | X-Ray Diffraction | Single-Particle Cryo-EM |
| Ligand | Prostaglandin E2 (PGE2) | Prostaglandin E2 (PGE2) |
| Resolution | 2.90 Å | 3.4 Å |
| R-Value Work | 0.251 | N/A |
| R-Value Free | 0.295 | N/A |
Table 2: Ligand Binding and Functional Potency
| Ligand | Assay Type | Species/System | Affinity (Ki) / Potency (IC50) |
| Sulprostone | Inhibition of forskolin-stimulated adenylyl cyclase | CHO-K1 cells expressing human EP3I | IC50: 0.2 nM[5] |
| Sulprostone | Inhibition of forskolin-stimulated adenylyl cyclase | CHO-K1 cells expressing human EP3II | IC50: 0.15 nM[5] |
| Various Antagonists | Antagonist activity at this compound receptor | Rat this compound receptor in human U2OS cells | Ki: 3.16 nM - 7.94 nM[6] |
Signaling Pathways of the this compound Receptor
The this compound receptor is unique among prostanoid receptors for its ability to couple to multiple, distinct G protein families, leading to diverse and sometimes opposing cellular responses. This complexity is further enhanced by the existence of at least eight different splice variants in humans, which primarily differ in their C-terminal tails—a key determinant of G protein specificity[7][8].
Gi-Mediated Inhibition of Adenylyl Cyclase
The canonical and most well-characterized signaling pathway for the this compound receptor involves coupling to the Gi/o family of G proteins. Upon activation by PGE2, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn reduces the activity of Protein Kinase A (PKA). This pathway is fundamental to many of the this compound receptor's inhibitory functions[7].
References
- 1. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Expression and Purification of a Mammalian P2X7 Receptor from Sf9 Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA activation assay [bio-protocol.org]
- 6. Expression and purification of human perforin by sf9 insect cells [journal11.magtechjournal.com]
- 7. abcam.com [abcam.com]
- 8. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on EP3 Receptor Gene (PTGER3) Polymorphism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research on polymorphisms within the Prostaglandin E2 Receptor Subtype 3 (EP3) gene, encoded by PTGER3. The this compound receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a multitude of physiological processes, and variations in its gene have been linked to a range of pathologies. This document summarizes key genetic associations, details the underlying signaling pathways, and provides insights into the experimental methodologies employed in this field of study.
Introduction to the this compound Receptor and the PTGER3 Gene
The this compound receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a potent lipid mediator involved in inflammation, pain, fever, and tissue homeostasis. The PTGER3 gene, located on chromosome 1p31.2, is characterized by extensive alternative splicing, giving rise to multiple isoforms with potentially distinct signaling capabilities. This complexity underscores the importance of understanding how genetic variations can influence receptor function and contribute to disease susceptibility.
PTGER3 Polymorphisms and Associated Pathologies
A growing body of evidence has implicated polymorphisms in the PTGER3 gene with an increased risk for several diseases. The following tables summarize the quantitative data from key association studies.
Table 1: PTGER3 Polymorphisms and Cardiovascular/Renal Diseases
| SNP ID | Alleles | Associated Phenotype | Population | Key Findings (Odds Ratio [95% CI], p-value) |
| rs7533733 | A/G | Nephrosclerosis | European | GG genotype increases risk and lowers survival |
| rs11209730 | C/T | Nephrosclerosis | European | OR = 1.45 [1.07–1.95], p = 0.016 |
| rs10399704 | A/G | Nephrosclerosis | European | OR = 0.71 [0.51–0.99], p = 0.041 |
| Haplotype | - | Hypertension | European | ATAAA haplotype increases risk |
A haplotype spanning rs2206344, rs3765894, SNP_A-4228934, rs2744918, and rs2268062.
Table 2: PTGER3 Polymorphisms and Respiratory Diseases
| SNP ID | Alleles | Associated Phenotype | Population | Key Findings (Odds Ratio [95% CI], p-value) |
| 1388T>C | T/C | Asthma | Korean | OR = 0.63 [0.46-0.85], p = 0.002 (allele model)[1] |
This compound Receptor Signaling Pathways
The this compound receptor is unique among the PGE2 receptors in its ability to couple to multiple G-protein subtypes, leading to diverse and sometimes opposing cellular responses. The primary signaling cascades initiated by this compound receptor activation are detailed below.
Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon PGE2 binding, the this compound receptor can couple to inhibitory G-proteins of the Gαi family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is crucial in processes such as the regulation of platelet aggregation and neurotransmission.[2]
Gαq-Mediated Phospholipase C Activation
The this compound receptor can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including smooth muscle contraction and neurotransmitter release.[3]
Gα12/13-Mediated RhoA Activation
Coupling of the this compound receptor to Gα12/13 proteins initiates a signaling cascade that results in the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK). This pathway is instrumental in regulating the actin cytoskeleton and is involved in processes such as cell migration, neurite retraction, and smooth muscle contraction.[4][5]
References
- 1. Association between genetic variations in prostaglandin E2 receptor subtype this compound gene (Ptger3) and asthma in the Korean population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal prostaglandin E2 receptor subtype this compound mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathway regulating prostaglandin this compound receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin receptors: advances in the study of this compound receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Functions of EP3 Receptor Isoforms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor, plays a critical role in a wide array of physiological and pathophysiological processes. Its functional diversity is largely attributed to the existence of multiple isoforms generated through alternative splicing of the PTGER3 gene. These isoforms, differing primarily in their C-terminal tails, exhibit distinct tissue distribution, couple to various G-proteins, and consequently, trigger diverse intracellular signaling cascades. This document provides a comprehensive technical overview of the physiological functions of this compound receptor isoforms, detailing their signaling pathways, summarizing quantitative data, and outlining key experimental protocols for their study.
Introduction to this compound Receptor Isoforms
The human PTGER3 gene gives rise to at least eight isoforms (this compound-I, this compound-II, this compound-III, this compound-IV, this compound-V, this compound-VI, EP3e, and EP3f), while mice express at least three (this compoundα, this compoundβ, and this compoundγ).[1] The structural hallmark of these isoforms is their unique carboxyl-terminal tail, which is crucial for determining G-protein coupling specificity and subsequent intracellular signaling.[2][3] This isoform-specific signaling underlies the multifaceted roles of the this compound receptor in human physiology and disease.
Physiological Functions and Tissue Distribution
This compound receptors are widely expressed throughout the body and are implicated in a variety of physiological functions.[1] The differential expression of isoforms contributes to the tissue-specific effects of PGE2.
Key Physiological Roles:
-
Fever Response: The this compound receptor is a key mediator of the febrile response to pyrogens.[4] PGE2, produced in the preoptic area of the hypothalamus, acts on this compound-expressing neurons to reset the body's temperature set-point.[5]
-
Platelet Aggregation: Activation of this compound receptors on platelets enhances their aggregation and degranulation, contributing to thrombosis.[1]
-
Smooth Muscle Contraction and Relaxation: this compound receptors mediate both contraction and relaxation of smooth muscle in various tissues, including the airways and gastrointestinal tract.[4]
-
Gastric Acid Secretion: this compound receptors in the stomach play a role in the negative regulation of gastric acid secretion.[1]
-
Inflammation and Pain: While PGE2 is a well-known pro-inflammatory and pain mediator, this compound receptor activation can have opposing effects, in some contexts providing endogenous pain control.[6]
-
Angiogenesis: Host stromal this compound signaling is critical for tumor-associated angiogenesis and tumor growth, partly through the induction of Vascular Endothelial Growth Factor (VEGF).[7]
Table 1: Tissue Distribution of this compound Receptor Isoforms
| Tissue | Predominant Isoform(s) | Associated Function(s) | Reference(s) |
| Human Uterus | This compound-V, this compound-VI | Regulation of myometrial contractility | [4] |
| Human Keratinocytes | EP3A1, EP3C, EP3D | Inhibition of cell growth | [4] |
| Human Coronary Artery | This compound-II, this compound-III | Vasoconstriction | [6] |
| Primate Granulosa Cells | This compound-5, this compound-9 | Ovulation | [2] |
| Mouse Kidney | This compoundα, this compoundβ, this compoundγ | Modulation of water and solute transport | [4] |
| Rat Hypothalamus | EP3R | Fever induction | [8] |
Signaling Pathways of this compound Receptor Isoforms
The diverse functions of this compound receptor isoforms stem from their ability to couple to a range of G-proteins, primarily Gαi, but also Gαs, Gαq, and Gα12/13.[2][9] This differential coupling initiates distinct downstream signaling cascades.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The most common signaling pathway for this compound receptors involves coupling to Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][10] This pathway is fundamental to many of the inhibitory effects of this compound receptor activation.
Gαq-Mediated Activation of Phospholipase C
Certain this compound isoforms can couple to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
Gαs-Mediated Stimulation of Adenylyl Cyclase
Less commonly, some this compound isoforms, such as mouse this compoundγ, can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[1] This dual coupling to both Gαi and Gαs by different isoforms in the same tissue can lead to complex and finely tuned physiological responses.
G12/13-Mediated Rho Activation
This compound receptors have also been shown to couple to G12/13, leading to the activation of the small GTPase Rho. This pathway is involved in regulating cell shape, motility, and contraction.
Regulation of MAPK/ERK Signaling
This compound receptor activation can also modulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) 1/2.[4] The mechanisms of ERK activation are isoform-specific and can be dependent on G-protein coupling, Src kinase activation, and receptor tyrosine kinase transactivation.[4]
Quantitative Data on this compound Receptor Isoforms
The following tables summarize key quantitative data related to the binding and signaling of this compound receptor isoforms.
Table 2: Ligand Binding Affinities for Human this compound Receptor Isoforms
| Isoform | Ligand | IC50 (nM) | Bmax (fmol/mg protein) | Cell Type | Reference(s) |
| This compound-Ia | [3H]PGE2 | 23 | 857 | HEK | [4] |
| This compound-II | [3H]PGE2 | 69 | 1169 | HEK | [4] |
| This compound-III | [3H]PGE2 | 29 | 1087 | HEK | [4] |
| EP3I | Sulprostone | 0.2 | N/A | CHO-K1 | [11] |
| EP3II | Sulprostone | 0.15 | N/A | CHO-K1 | [11] |
Table 3: G-Protein Coupling of this compound Receptor Isoforms
| Isoform | Coupled G-Protein(s) | Primary Downstream Effect | Species | Reference(s) |
| This compound-I | Gαi, Gαq | ↓cAMP, ↑[Ca2+]i | Human | [1] |
| This compound-II | Gαi, Gαs, Gαq | ↓cAMP, ↑cAMP, ↑[Ca2+]i | Human | [1] |
| This compound-IV | Gαs | ↑cAMP | Human | [1] |
| This compoundα | Gαi | ↓cAMP | Mouse | [1] |
| This compoundβ | Gαi | ↓cAMP | Mouse | [1] |
| This compoundγ | Gαi, Gαs | ↓cAMP, ↑cAMP | Mouse | [1] |
| This compound-5 | Gαi | ↓cAMP | Monkey | [2] |
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of ligands to this compound receptors.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the this compound receptor isoform of interest in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled ligand (e.g., [3H]PGE2) and a range of concentrations of a competing unlabeled ligand.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration to determine the IC50. The Kd and Bmax can be calculated using non-linear regression analysis or a Scatchard plot.
cAMP Measurement Assay
This assay quantifies changes in intracellular cAMP levels in response to this compound receptor activation.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the this compound receptor isoform in a multi-well plate. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with an this compound receptor agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Normalize cAMP levels to the protein concentration of the cell lysate and compare the levels in treated versus untreated cells.
Western Blot for ERK Phosphorylation
This protocol is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Methodology:
-
Cell Treatment and Lysis: Treat cells expressing the this compound receptor isoform with an agonist for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.
Conclusion
The this compound receptor isoforms represent a remarkable example of how alternative splicing can generate functional diversity from a single gene. Their distinct C-terminal tails enable coupling to a variety of G-proteins, leading to a wide range of intracellular signaling events and physiological responses. A thorough understanding of the specific functions and signaling pathways of each isoform is crucial for the development of targeted therapeutics for a multitude of diseases, including inflammatory disorders, cardiovascular disease, and cancer. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of this compound receptor biology.
References
- 1. This compound Receptor Isoforms are Differentially Expressed in Subpopulations of Primate Granulosa Cells and Couple to Unique G-Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Detection and quantitation of this compound prostaglandin E2 receptor mRNA along mouse nephron segments by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. beslenmeobezitevetoplumsagligikongresi.org [beslenmeobezitevetoplumsagligikongresi.org]
- 7. Downregulation of prostaglandin E receptor subtype this compound during colon cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunocytochemical localization of prostaglandin this compound receptor in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 11. Constitutive activity of human prostaglandin E receptor this compound isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring EP3 Receptor Activation In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin E2 receptor 3 (EP3), a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][2] As a target for therapeutic intervention, understanding the activation and signaling of the this compound receptor is of paramount importance. This document provides detailed application notes and protocols for various in vitro assays designed to measure the activation of the this compound receptor, catering to the needs of researchers in academia and the pharmaceutical industry.
The this compound receptor is unique among the four PGE2 receptor subtypes (EP1-4) due to its ability to couple to multiple G-protein signaling pathways.[3] Primarily, it couples to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] However, different splice variants of the this compound receptor can also couple to Gs (stimulating adenylyl cyclase and increasing cAMP), Gq (activating phospholipase C, leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization), and G12/G13 (activating the Rho signaling pathway).[3][6][7] This signaling diversity makes the comprehensive characterization of this compound receptor activation essential.
This guide details several key in vitro methodologies for quantifying this compound receptor activation, including second messenger assays (cAMP and calcium mobilization) and protein-protein interaction assays (Bioluminescence Resonance Energy Transfer - BRET). Each section includes a detailed, step-by-step protocol, a summary of quantitative data for known ligands, and illustrative diagrams of signaling pathways and experimental workflows.
This compound Receptor Signaling Pathways
The activation of the this compound receptor by its endogenous ligand, prostaglandin E2 (PGE2), or synthetic agonists initiates a cascade of intracellular events dependent on the specific G-protein it engages. The primary signaling pathways are illustrated below.
Quantitative Data for this compound Receptor Ligands
The following table summarizes the binding affinities and functional potencies of common agonists and antagonists for the this compound receptor. This data is essential for designing experiments and interpreting results.
| Compound | Type | Assay Type | Species | Potency / Affinity | Reference |
| PGE2 | Agonist | Binding Affinity (Kd) | Human | 0.3 nM | [6] |
| Sulprostone | Selective this compound Agonist | cAMP Inhibition | Mouse | - | [5] |
| Misoprostol | Agonist | Virtual Docking | Human | - | [8][9] |
| L-798,106 | Selective this compound Antagonist | cAMP Inhibition | Mouse | - | [5] |
| DG-041 | Selective this compound Antagonist | Platelet Aggregation | Human, Mouse | - | [6] |
| ONO-AE3-240 | Antagonist | - | - | - | [6] |
Experimental Protocols
Measurement of cAMP Inhibition (Gi Pathway)
Activation of the Gi-coupled this compound receptor leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can be measured using various commercially available kits, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or resonance energy transfer principles.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human this compound receptor.[10]
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Forskolin (adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.[11]
-
This compound receptor agonist (e.g., PGE2, Sulprostone) and/or antagonist.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., from Cayman Chemical, R&D Systems, or Arbor Assays).[5][12][13]
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed the this compound-expressing cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and culture overnight.
-
Assay Preparation:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 100 µL of assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.1 mM final concentration) to each well.[11]
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Prepare serial dilutions of the this compound agonist or antagonist.
-
For agonist testing, add the desired concentrations of the agonist to the wells.
-
For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding a fixed concentration of an agonist (typically the EC80 concentration).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.
-
cAMP Quantification:
-
Perform the cAMP measurement using a competitive ELISA or a homogenous assay format as per the kit's protocol.[5][13][14]
-
In a competitive ELISA, cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the logarithm of the ligand concentration to generate dose-response curves.
-
Calculate the EC50 for agonists (concentration producing 50% of the maximal inhibition of forskolin-stimulated cAMP levels) or the IC50 for antagonists (concentration inhibiting 50% of the agonist response).
-
Intracellular Calcium Mobilization Assay (Gq Pathway)
Activation of the Gq-coupled pathway of the this compound receptor results in an increase in intracellular calcium concentration ([Ca2+]i). This can be monitored in real-time using fluorescent calcium indicators.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 3. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. cAMP Parameter Assay Kit (KGE002B/SKGE002B/PKGE002B): R&D Systems [rndsystems.com]
- 6. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 8. Discovery and Functional Validation of this compound Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. arborassays.com [arborassays.com]
- 14. Cyclic AMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies Using EP3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing E-type prostanoid receptor 3 (EP3) agonists in various in vivo models. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of the this compound receptor.
Introduction
The prostaglandin E2 (PGE2) receptor this compound is a G-protein coupled receptor that plays a crucial role in a wide array of physiological processes, including inflammation, pain, fever, cardiovascular function, and gastric protection.[1] Activation of the this compound receptor is primarily coupled to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway makes the this compound receptor an attractive target for therapeutic intervention in various diseases. These notes provide detailed protocols for in vivo studies using this compound receptor agonists, with a focus on models of pain, inflammation, and platelet aggregation.
This compound Receptor Signaling Pathway
The binding of an this compound receptor agonist, such as PGE2 or a synthetic analog, initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The primary signaling cascade involves the inhibition of adenylyl cyclase, resulting in reduced cAMP production.
Caption: this compound Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for common in vivo applications of this compound receptor agonists.
Anti-Nociception in an Inflammatory Pain Model
This protocol details the use of the selective this compound receptor agonist ONO-AE-248 to assess its anti-nociceptive effects in a rat model of inflammatory pain.
Experimental Workflow:
Caption: Workflow for Inflammatory Pain Model.
Materials:
-
Animals: Male Wistar rats (200-250 g)
-
This compound Agonist: ONO-AE-248
-
Vehicle: Saline
-
Anesthetic: Isoflurane
-
Inflammatory Agent: Complete Freund's Adjuvant (CFA)
-
Nociceptive Testing: von Frey filaments
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline mechanical withdrawal threshold using von Frey filaments applied to the plantar surface of the hind paw.
-
Induction of Inflammation: Anesthetize the rats and induce inflammation by injecting 50 µL of CFA into the knee joint.
-
Agonist Administration: 24 hours after CFA injection, administer ONO-AE-248 via intrathecal injection. A typical dose is 100 ng/µL.
-
Post-Treatment Measurement: Measure the mechanical withdrawal threshold at various time points (e.g., 30, 60, 120 minutes) after agonist administration.
-
Data Analysis: Compare the withdrawal thresholds before and after treatment. Statistical analysis can be performed using a two-way ANOVA followed by a Bonferroni post-hoc test.
Quantitative Data Summary:
| Treatment Group | Dose | Mechanical Withdrawal Threshold (g) |
| Vehicle Control | - | Decreased significantly post-CFA |
| ONO-AE-248 | 100 ng/µL | Significantly increased compared to vehicle |
Note: The table presents a summary of expected results based on published data. Actual values will vary.
Platelet Aggregation Model
This protocol describes an in vitro assay to evaluate the effect of the this compound agonist sulprostone on platelet aggregation. While this is an in vitro protocol, it is a key functional assay often performed in conjunction with in vivo studies.
Materials:
-
Blood Source: Healthy human volunteers or laboratory animals (e.g., rats, mice).
-
This compound Agonist: Sulprostone
-
Anticoagulant: 3.8% Sodium Citrate
-
Platelet Aggregating Agent: ADP or Collagen
-
Platelet Aggregometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3.0 x 10^8 platelets/mL) using platelet-poor plasma (PPP).[2]
-
Incubation: Pre-incubate the PRP with various concentrations of sulprostone (e.g., 10-100 nmol/L) or vehicle for 5 minutes at 37°C.
-
Induction of Aggregation: Add an aggregating agent such as ADP (e.g., 2.5-10 µmol/L) or collagen (e.g., 1.25-5 µg/ml) to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission using a platelet aggregometer for a set period (e.g., 5-10 minutes).
Quantitative Data Summary:
| Agonist | Concentration | Inducer | % Platelet Aggregation (vs. Control) |
| Sulprostone | 10 nmol/L | ADP (2.5 µmol/L) | Increased |
| Sulprostone | 100 nmol/L | ADP (2.5 µmol/L) | Significantly Increased |
| Sulprostone | 10 nmol/L | Collagen (1.25 µg/ml) | Increased |
| Sulprostone | 100 nmol/L | Collagen (1.25 µg/ml) | Significantly Increased |
Note: The table presents a summary of expected results based on published data. Actual values will vary.
Concluding Remarks
The protocols and data presented here provide a framework for investigating the in vivo and in vitro effects of this compound receptor agonists. Researchers should optimize these protocols based on their specific experimental goals and available resources. Careful consideration of animal models, agonist dosage and administration route, and appropriate endpoint measurements are critical for obtaining reliable and reproducible data in the study of this compound receptor function.
References
Application Notes and Protocols for Immunofluorescence Staining of the EP3 Receptor
Introduction
The Prostaglandin E2 receptor 3 (EP3) is a G protein-coupled receptor that plays a crucial role in a variety of physiological and pathological processes. As one of the four subtypes of receptors for prostaglandin E2 (PGE2), this compound is involved in mediating responses in the nervous, immune, and cardiovascular systems, among others.[1][2] Its diverse functions include roles in fever generation, inflammation, and smooth muscle contraction.[1][2] The this compound receptor has multiple isoforms generated by alternative splicing, which can couple to different G proteins and lead to varied downstream signaling cascades, including the inhibition of adenylate cyclase.[2] Given its widespread expression and involvement in numerous signaling pathways, accurately visualizing the localization of the this compound receptor within cells and tissues is critical for understanding its function in both health and disease.
Immunofluorescence (IF) is a powerful technique that allows for the specific visualization of the this compound receptor in its native cellular environment. This method relies on the use of specific antibodies that bind to the this compound receptor, which are then detected using fluorescently labeled secondary antibodies. This application note provides a detailed protocol for the immunofluorescent staining of the this compound receptor in both cultured cells and tissue sections, along with information on antibody selection and data interpretation.
Signaling Pathway of the this compound Receptor
The this compound receptor is primarily coupled to the inhibitory G protein (Gi), which, upon activation by PGE2, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key mechanism by which PGE2 modulates cellular function through the this compound receptor.
References
Application of Selective EP3 Receptor Antagonists in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor, plays a critical role in a myriad of physiological and pathological processes. Its activation by PGE2 can lead to diverse cellular responses, making it a compelling target for therapeutic intervention. Selective this compound receptor antagonists are invaluable tools for elucidating the receptor's function and for the development of novel therapeutics. These application notes provide a comprehensive overview of the use of selective this compound receptor antagonists in various research areas, complete with detailed experimental protocols and a summary of their pharmacological properties.
Key Research Applications
Selective this compound receptor antagonists have been instrumental in advancing our understanding of the this compound receptor's role in:
-
Cardiovascular Disease: Investigating the receptor's involvement in myocardial infarction, thrombosis, and hypertension.[1]
-
Oncology: Exploring its contribution to tumor progression, including cell proliferation and migration in cancers such as breast, oral, and endometrial cancer.[2]
-
Metabolic Disorders: Delineating its function in adipogenesis, lipolysis, and the pathogenesis of obesity and type 2 diabetes.
-
Neuroscience: Unraveling its role in mediating fever and modulating neuronal activity.[3]
-
Reproductive Health: Examining its involvement in processes like recurrent pregnancy loss.
Featured Selective this compound Receptor Antagonists
Several selective antagonists have been developed and characterized, with L-798,106, DG-041, and ONO-AE3-240 being prominent examples used in preclinical research.[4]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of key selective this compound receptor antagonists. This data is crucial for selecting the appropriate antagonist and concentration for a given experiment.
| Antagonist | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| L-798,106 | This compound | Human | Radioligand Binding | 0.3 | [5] | |
| EP1 | Human | Radioligand Binding | > 5000 | [5] | ||
| EP2 | Human | Radioligand Binding | > 5000 | [5] | ||
| EP4 | Human | Radioligand Binding | 916 | [5] | ||
| DG-041 | This compound | Human | Not Specified | [6] | ||
| ONO-AE3-240 | This compound | Human | Not Specified | [2] | ||
| Compound 7 | This compound | Human | Radioligand Binding | 4 | [3] | |
| This compound | Human | cAMP Functional Assay | 12 | [3] | ||
| EP1 | Human | Radioligand Binding | 3500 | [3] | ||
| EP2 | Human | Radioligand Binding | > 10000 | [3] | ||
| EP4 | Human | Radioligand Binding | > 10000 | [3] | ||
| This compound antagonist 3 | This compound | Not Specified | Not Specified | pKi 8.3 | [7] | |
| ONO-AE3-208 | This compound | Not Specified | Radioligand Binding | 30 | [8] | |
| EP4 | Not Specified | Radioligand Binding | 1.3 | [8] | ||
| FP | Not Specified | Radioligand Binding | 790 | [8] | ||
| TP | Not Specified | Radioligand Binding | 2400 | [8] |
Signaling Pathways of the this compound Receptor
The this compound receptor is known for its ability to couple to multiple G proteins, leading to a variety of downstream signaling events. The primary pathway involves coupling to Gαi, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.[9] However, it can also couple to Gαs and Gα12/13, activating diverse signaling cascades.[9][10]
Caption: this compound receptor signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments utilizing selective this compound receptor antagonists.
In Vivo Administration of L-798,106 in a Mouse Model of Myocardial Infarction
This protocol describes the administration of the selective this compound antagonist L-798,106 to mice following surgically induced myocardial infarction (MI) to assess its impact on cardiac function.[11]
Caption: Workflow for in vivo L-798,106 administration post-MI.
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
L-798,106 (Cayman Chemical or equivalent)
-
Vehicle: Dimethyl sulfoxide (DMSO) and 0.9% normal saline
-
Surgical instruments for MI procedure
-
Echocardiography system
-
Picrosirius red stain
-
Microscope and imaging software
Procedure:
-
Animal Model: Induce myocardial infarction (MI) or perform a sham operation on male C57BL/6J mice as per established surgical protocols.
-
Recovery: Allow the mice to recover for 3 days post-surgery.
-
Treatment Groups: Randomly assign mice to one of four groups: (1) Sham + Vehicle, (2) Sham + L-798,106, (3) MI + Vehicle, (4) MI + L-798,106.
-
Drug Preparation and Administration:
-
Prepare the L-798,106 stock solution in DMSO.
-
For injections, dilute the stock solution in 0.9% normal saline to achieve a final dose of 40 µg/kg. The vehicle control consists of the same dilution of DMSO in saline.
-
Administer the prepared solution daily via subcutaneous injection for 2 weeks.[11]
-
-
Functional Assessment:
-
At the end of the 2-week treatment period, perform echocardiography to assess cardiac function. Key parameters to measure include ejection fraction (EF), fractional shortening (SF), left ventricular internal dimension at end-systole (LVIDs), and left ventricular internal dimension at end-diastole (LVIDd).
-
-
Histological Analysis:
-
Following functional assessment, euthanize the mice and harvest the hearts.
-
Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Picrosirius red staining on the heart sections to visualize and quantify the infarct size.
-
-
Data Analysis: Analyze the quantitative data from echocardiography and histology using appropriate statistical methods (e.g., ANOVA).
In Vitro Cell Proliferation (BrdU) Assay
This protocol details the use of a Bromodeoxyuridine (BrdU) assay to evaluate the effect of an this compound receptor antagonist on the proliferation of cultured cells.[1][5][12][13][14]
Caption: Workflow for BrdU cell proliferation assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Selective this compound receptor antagonist (e.g., L-798,106)
-
Vehicle control (e.g., DMSO)
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, wash buffer, TMB substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,500-10,000 cells/well, depending on the cell line's growth rate. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the selective this compound receptor antagonist or vehicle control. Incubate for the desired period (e.g., 48 hours).
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final 1X concentration. Incubate the plate for 2-4 hours at 37°C.
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of prepared 1X anti-BrdU detection antibody solution to each well and incubate for 1 hour at room temperature.
-
Remove the antibody solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of 1X HRP-conjugated secondary antibody solution to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Remove the secondary antibody solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for approximately 15-30 minutes at room temperature, or until color development is sufficient.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated into the DNA, which reflects the rate of cell proliferation.
In Vitro Cell Migration (Scratch) Assay
This protocol outlines a method to assess the effect of a selective this compound receptor antagonist on cell migration using a scratch or wound healing assay.[15]
Materials:
-
Cells of interest
-
48-well cell culture plates
-
Complete culture medium
-
Selective this compound receptor antagonist (e.g., L-798,106)
-
Vehicle control (e.g., DMSO)
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed 1.4 x 10^5 cells per well in 48-well plates and incubate overnight to form a confluent monolayer.
-
Creating the Scratch:
-
Gently scratch the cell monolayer in a straight line using a sterile 200 µL pipette tip.
-
Wash the wells three times with 1.5 mL of DPBS to remove detached cells.
-
-
Treatment: Add 1 mL of culture medium containing the desired concentration of the this compound antagonist or vehicle control to each well.
-
Image Acquisition:
-
Capture images of the scratch in each well at 0 hours (immediately after treatment) and at subsequent time points (e.g., 24 and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment group.
-
Compare the migration rates between the antagonist-treated and vehicle-treated groups.
-
Conclusion
Selective this compound receptor antagonists are powerful pharmacological tools for investigating the multifaceted roles of the this compound receptor in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of this compound receptor biology and the development of novel therapeutic strategies.
References
- 1. mbl.edu [mbl.edu]
- 2. Expression of prostaglandin E2 receptors in oral squamous cell carcinomas and growth inhibitory effects of an this compound selective antagonist, ONO-AE3-240 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide this compound Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ptger3 prostaglandin E receptor 3 (subtype this compound) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. DG-041 inhibits the this compound prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Prostaglandin receptors: advances in the study of this compound receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 11. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 this compound Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. dovepress.com [dovepress.com]
Application Notes: Developing Cell-Based Assays for EP3 Receptor Signaling
References
- 1. Prostaglandin receptors: advances in the study of this compound receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are this compound agonists and how do they work? [synapse.patsnap.com]
- 3. Fever - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. This compound Receptor Isoforms are Differentially Expressed in Subpopulations of Primate Granulosa Cells and Couple to Unique G-Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human prostaglandin this compound receptor isoforms show different agonist-induced internalization patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Quantifying EP3 Receptor mRNA Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Prostaglandin E2 receptor 3 (EP3) is a G-protein coupled receptor that mediates a wide range of physiological and pathological effects in response to its ligand, prostaglandin E2 (PGE2). The human this compound gene (PTGER3) undergoes alternative mRNA splicing, resulting in multiple isoforms with distinct C-terminal tails that can couple to different intracellular signaling pathways.[1] This diversity in signaling makes the precise quantification of this compound receptor mRNA expression crucial for understanding its role in various tissues and disease states, including its function in the kidney, stomach, and myometrium.[2][3][4] This document provides detailed application notes and protocols for several established methods to quantify this compound receptor mRNA.
Overview of this compound Receptor Signaling
The this compound receptor is primarily coupled to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels upon activation. Understanding this primary signaling pathway is fundamental for contextualizing the functional consequences of changes in this compound mRNA expression.
Caption: this compound receptor signaling pathway.
Comparison of mRNA Quantification Methods
Several techniques are available for quantifying this compound receptor mRNA, each with distinct advantages and limitations. The choice of method depends on the specific research question, required sensitivity, and whether spatial information is necessary.
| Method | Principle | Sensitivity | Throughput | Quantitative | Spatial Info | Key Advantage | Key Disadvantage |
| RT-qPCR | Enzymatic amplification of cDNA reverse transcribed from mRNA. | High | High | Relative or Absolute | No | High sensitivity and wide dynamic range. | Indirect measurement; susceptible to amplification bias. |
| Digital PCR (dPCR) | Partitioning of sample into thousands of reactions for absolute counting of molecules.[5][6] | Very High | Medium | Absolute | No | Absolute quantification without a standard curve; high precision.[6][7][8] | Higher cost per sample; smaller dynamic range than qPCR. |
| In Situ Hybridization (ISH) | Labeled probes bind to specific mRNA sequences within preserved tissue sections.[9] | Moderate | Low | Semi-Quantitative | Yes | Provides cellular and anatomical localization of mRNA expression.[2][9][10] | Quantification can be challenging and is often relative.[9][11] |
| Northern Blot | Size-separation of RNA via gel electrophoresis followed by transfer to a membrane and hybridization with a labeled probe.[12][13][14] | Low | Low | Relative | No | Provides information on transcript size and alternative splice variants.[12][13] | Labor-intensive, requires large amounts of high-quality RNA.[14][15] |
| RNA-Seq | High-throughput sequencing of cDNA libraries to profile the entire transcriptome. | High | Very High | Relative or Absolute | No | Unbiased, genome-wide expression profiling; discovery of novel transcripts. | Complex data analysis; higher cost. |
Reverse Transcription Quantitative PCR (RT-qPCR)
Application Notes
RT-qPCR is the most common method for quantifying mRNA levels due to its high sensitivity, specificity, and broad dynamic range. The method involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent quantification of the cDNA using a polymerase chain reaction. For this compound receptor analysis, it is crucial to design primers that can either detect all isoforms or specifically target individual splice variants, depending on the experimental goal.
Workflow for RT-qPCR
Caption: General workflow for RT-qPCR.
Experimental Protocol
1. RNA Isolation and Quality Control:
-
Isolate total RNA from cells or tissue using a TRIzol-based method or a column-based kit (e.g., RNeasy Kit, Qiagen).
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess RNA integrity and concentration. A 260/280 nm absorbance ratio of ~2.0 indicates pure RNA. RNA integrity can be checked via gel electrophoresis.
2. Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) primers (or random hexamers), and 1 µL of dNTP mix. Adjust the total volume to 13 µL with nuclease-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL of 5X Reaction Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase Inhibitor
-
1 µL of Reverse Transcriptase (e.g., SuperScript III, Invitrogen)
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate at 50°C for 60 minutes.
-
Inactivate the reaction by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
Run the plate on a real-time PCR instrument with a typical cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
4. Data Analysis:
-
Use the comparative CT (ΔΔCT) method for relative quantification.
-
Normalize the CT value of the this compound target gene to an endogenous control gene (e.g., GAPDH, ACTB).
-
Calculate ΔCT = CT(this compound) - CT(housekeeping gene).
-
Calculate ΔΔCT = ΔCT(Treated Sample) - ΔCT(Control Sample).
-
The fold change in expression is calculated as 2-ΔΔCT.
Digital PCR (dPCR)
Application Notes
Digital PCR provides absolute quantification of nucleic acids by partitioning the sample into thousands of nanoliter-sized droplets or microwells.[5][6] After PCR amplification, each partition is analyzed to determine the presence (positive) or absence (negative) of the target sequence. Poisson statistics are then applied to determine the absolute concentration of the target mRNA in the original sample, eliminating the need for a standard curve.[8] This method is particularly useful for detecting small fold-changes in expression and for quantifying low-abundance transcripts with high precision.
Workflow for Digital PCR
Caption: General workflow for Digital PCR.
Experimental Protocol
1. cDNA Synthesis:
-
Prepare cDNA from total RNA as described in the RT-qPCR protocol. High-quality cDNA is essential for accurate dPCR.
2. dPCR Reaction Setup:
-
Prepare a 20 µL reaction mix using a commercially available dPCR supermix (e.g., for Bio-Rad QX200 system). Use TaqMan probes for higher specificity.
-
10 µL of 2X ddPCR Supermix for Probes (No dUTP)
-
1 µL of 20X Target Primer/Probe Mix (FAM)
-
1 µL of 20X Reference Primer/Probe Mix (HEX)
-
2 µL of cDNA template
-
6 µL of Nuclease-Free Water
-
-
Gently vortex and centrifuge the reaction mix.
3. Droplet Generation:
-
Pipette the 20 µL reaction mix into the sample well of a droplet generator cartridge.
-
Load 70 µL of droplet generation oil into the oil well.
-
Place the cartridge into a droplet generator (e.g., Bio-Rad QX200 Droplet Generator). This will partition the sample into approximately 20,000 droplets.[5]
4. PCR Amplification:
-
Carefully transfer the generated droplets to a 96-well PCR plate.
-
Seal the plate with a foil seal.
-
Perform thermal cycling using the following conditions:
-
Enzyme Activation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 94°C for 30 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Enzyme Deactivation: 98°C for 10 minutes.
-
5. Droplet Reading and Data Analysis:
-
Place the 96-well plate into a droplet reader (e.g., Bio-Rad QX200 Droplet Reader).
-
The software will count the number of positive and negative droplets for both the target (this compound) and reference gene.
-
The concentration (copies/µL) is calculated automatically by the software based on the fraction of positive droplets using Poisson statistics.
In Situ Hybridization (ISH)
Application Notes
ISH is a powerful technique for visualizing the location of specific mRNA transcripts within the morphological context of a tissue.[2][9] It involves hybridizing a labeled nucleic acid probe to the target mRNA in fixed tissue sections. This method is invaluable for determining which specific cell types within a heterogeneous tissue (like the kidney or brain) express the this compound receptor.[2][10] While traditionally considered semi-quantitative, standardized protocols can allow for relative comparisons of mRNA levels between different samples.[9][11]
Workflow for In Situ Hybridization
Caption: General workflow for In Situ Hybridization.
Experimental Protocol
1. Probe Preparation:
-
Generate a cRNA (riboprobe) probe complementary to the this compound mRNA sequence.
-
Linearize the plasmid DNA containing the this compound cDNA template.
-
Perform in vitro transcription using a labeled nucleotide (e.g., [α-³⁵S]UTP for radioactive detection or Digoxigenin-UTP for non-radioactive detection).
-
Purify the labeled probe to remove unincorporated nucleotides.
2. Tissue Preparation: [16]
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the tissue of interest and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by incubating in 20-30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount them on coated slides (e.g., SuperFrost Plus).
3. Hybridization:
-
Bring slides to room temperature and fix briefly in 4% PFA.
-
Wash in PBS and treat with Proteinase K to improve probe penetration.
-
Postfix in 4% PFA and then acetylate with acetic anhydride to reduce background.
-
Dehydrate the sections through an ethanol series.
-
Apply hybridization buffer containing the labeled probe (e.g., 1x10⁶ cpm/slide for radioactive probes) to the sections.
-
Cover with a coverslip and incubate overnight in a humidified chamber at 60-65°C.[16]
4. Post-Hybridization Washes and Signal Detection:
-
Remove coverslips and wash the slides in a series of increasingly stringent salt solutions (SSC buffers) and temperatures to remove non-specifically bound probe.
-
Treat with RNase A to digest any remaining single-stranded (unbound) probe.
-
Dehydrate the sections again through an ethanol series and air dry.
-
For radioactive probes: Expose the slides to X-ray film for macroscopic localization or dip in photographic emulsion for microscopic (cellular) resolution. Develop after appropriate exposure time.
-
For non-radioactive probes (DIG): Block the sections and incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Detect the signal using a chromogenic substrate (e.g., NBT/BCIP).
5. Imaging and Analysis:
-
Counterstain the sections if desired (e.g., with DAPI or Neutral Red).
-
Image the slides using a brightfield or darkfield microscope.
-
Quantification can be performed using densitometry on film autoradiographs or by grain counting over individual cells for emulsion-dipped slides.
Northern Blot
Application Notes
Northern blotting is a classic technique used to determine the size and relative abundance of a specific mRNA transcript within a complex RNA sample.[12][13][14] The process involves separating total RNA by size using denaturing agarose gel electrophoresis, transferring the RNA to a solid membrane, and hybridizing it with a labeled probe specific for the target mRNA.[13] For this compound receptor analysis, this method is particularly useful for identifying the expression of different splice isoforms, which will appear as distinct bands on the blot. While less sensitive than PCR-based methods, it remains a valuable tool for validating transcript size.[13][15]
Workflow for Northern Blot
Caption: General workflow for Northern Blotting.
Experimental Protocol
1. RNA Preparation:
-
Isolate at least 10-20 µg of high-quality total RNA per sample. RNA integrity is critical for this procedure.
-
Quantify the RNA and verify its integrity on a small agarose gel. The 28S and 18S rRNA bands should be sharp and distinct.
2. Gel Electrophoresis: [17]
-
Prepare a 1-1.2% agarose gel containing formaldehyde (e.g., 2.2 M) and 1X MOPS buffer.
-
Mix the RNA samples with a formaldehyde-based loading buffer and denature at 65°C for 10-15 minutes.
-
Chill the samples on ice and load them onto the gel. Include an RNA ladder.
-
Run the gel in 1X MOPS running buffer until the dye front has migrated sufficiently.
3. Transfer:
-
Transfer the size-separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.
-
After transfer, rinse the membrane in 2X SSC buffer.
-
Crosslink the RNA to the membrane by baking at 80°C for 2 hours or using a UV crosslinker.
4. Probe Labeling and Hybridization:
-
Prepare a DNA or RNA probe for the this compound receptor and label it with [α-³²P]dCTP using random priming or in vitro transcription.
-
Prehybridize the membrane for several hours at 42°C (for formamide-based buffers) or 68°C (for aqueous buffers like ULTRAhyb™[13]) in a hybridization bottle to block non-specific binding sites.
-
Denature the labeled probe by boiling for 5-10 minutes and add it to the fresh hybridization buffer.
-
Incubate the membrane with the probe solution overnight at the appropriate temperature with constant rotation.
5. Washing and Detection:
-
Wash the membrane with a series of low and high stringency SSC/SDS buffers to remove unbound probe.
-
Wrap the damp membrane in plastic wrap and expose it to X-ray film with an intensifying screen at -80°C.
-
Develop the film after an appropriate exposure time (can range from hours to days). The bands on the film correspond to the this compound mRNA transcripts.
-
Quantify band intensity using densitometry software. Normalize to a housekeeping gene by stripping and re-probing the membrane.
References
- 1. Structural organization of the human prostaglandin this compound receptor subtype gene (PTGER3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ hybridization and localization of mRNA for the rabbit prostaglandin this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparing mRNA levels using in situ hybridization of a target gene and co-stain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and EP4 receptor mRNA expression in peptidergic cell groups of the rat parabrachial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Detecting mRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Northern Blot [protocols.io]
Application Notes and Protocols for Studying EP3 Receptor Dimerization using FRET and BRET
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and cardiovascular function.[1] Like many GPCRs, the this compound receptor is known to form dimers or higher-order oligomers, a process that can significantly influence its signaling properties and pharmacological responses. Understanding the dimerization status of the this compound receptor is therefore of great interest for both basic research and drug development.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful biophysical techniques that allow for the detection of protein-protein interactions in living cells with high spatial and temporal resolution.[2][3] These methods are based on the non-radiative transfer of energy from a "donor" molecule to an "acceptor" molecule when they are in close proximity (typically within 10 nanometers). By genetically fusing donor and acceptor moieties to this compound receptor protomers, FRET and BRET can be used to monitor their dimerization in real-time.
These application notes provide a comprehensive overview and detailed protocols for utilizing FRET and BRET to study the dimerization of the this compound receptor.
Signaling Pathways of the this compound Receptor
The this compound receptor can couple to multiple G proteins, leading to diverse downstream signaling cascades. The primary signaling pathway involves coupling to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of Gi can activate other signaling pathways. The this compound receptor can also couple to Gαs, stimulating cAMP production, and Gα12/13, which activates the Rho signaling pathway.
Experimental Workflow for FRET/BRET Assays
The general workflow for studying this compound receptor dimerization using FRET or BRET involves several key steps, from plasmid construction to data analysis.
Quantitative Data Summary
As no specific quantitative data for this compound receptor dimerization using FRET or BRET has been published, the following table is provided as a template for researchers to record their experimental results.
| Experimental Condition | Donor Construct | Acceptor Construct | Ligand (Concentration) | BRET/FRET Ratio (Mean ± SEM) | BRET50 / FRETeff |
| Homodimerization | This compound-Rluc | This compound-YFP | Vehicle | User Data | User Data |
| This compound-Rluc | This compound-YFP | Sulprostone (1 µM) | User Data | User Data | |
| This compound-Rluc | This compound-YFP | L-798,106 (1 µM) | User Data | User Data | |
| Heterodimerization | This compound-Rluc | Other GPCR-YFP | Vehicle | User Data | User Data |
| This compound-Rluc | Other GPCR-YFP | PGE2 (1 µM) | User Data | User Data | |
| Negative Control | This compound-Rluc | Soluble YFP | Vehicle | User Data | User Data |
Note: Rluc (Renilla luciferase) and YFP (Yellow Fluorescent Protein) are examples of a BRET donor/acceptor pair. For FRET, pairs like CFP (Cyan Fluorescent Protein) and YFP are commonly used.
Detailed Experimental Protocols
The following protocols are adapted from established methods for studying GPCR dimerization and can be applied to the this compound receptor.
Protocol 1: BRET Assay for this compound Receptor Homodimerization in HEK293T Cells
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmids: pCMV-EP3-Rluc (donor) and pCMV-EP3-YFP (acceptor)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Coelenterazine h (BRET substrate)
-
Phosphate-Buffered Saline (PBS)
-
White, 96-well microplates
-
Luminometer with two emission filters (e.g., 475 nm for Rluc and 530 nm for YFP)
-
This compound receptor agonists (e.g., Sulprostone, PGE2) and antagonists (e.g., L-798,106)
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed HEK293T cells into white, 96-well plates at a density of 3.5 x 104 cells per well.
-
After 24 hours, transfect the cells. For BRET saturation experiments, transfect a constant amount of the donor plasmid (e.g., 10 ng/well of pCMV-EP3-Rluc) with increasing amounts of the acceptor plasmid (e.g., 0-200 ng/well of pCMV-EP3-YFP). Keep the total amount of DNA constant by adding an empty vector.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Incubation: Incubate the transfected cells for 48 hours at 37°C and 5% CO2.
-
Ligand Treatment (Optional):
-
24 hours post-transfection, replace the medium with serum-free DMEM.
-
On the day of the assay, add the desired concentration of this compound receptor agonist or antagonist and incubate for the desired time (e.g., 15-30 minutes).
-
-
BRET Measurement:
-
Wash the cells once with PBS.
-
Add 50 µL of PBS to each well.
-
Add 5 µL of Coelenterazine h (final concentration 5 µM) to each well.
-
Immediately measure the luminescence at 475 nm (Rluc emission) and 530 nm (YFP emission) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 475 nm).
-
For saturation experiments, plot the BRET ratio as a function of the [Acceptor]/[Donor] expression ratio. The expression levels can be estimated by measuring the total YFP fluorescence and total Rluc luminescence in parallel wells.
-
Fit the data to a one-site binding hyperbola to determine the BRETmax (maximum BRET ratio) and BRET50 (the acceptor to donor ratio required to reach 50% of BRETmax).
-
Protocol 2: FRET Imaging for this compound Receptor Dimerization in Live Cells
Materials:
-
HEK293T cells or other suitable cell line
-
Fluorescence microscopy-compatible culture dishes (e.g., glass-bottom dishes)
-
Plasmids: pCMV-EP3-CFP (donor) and pCMV-EP3-YFP (acceptor)
-
Transfection reagent
-
Live-cell imaging medium
-
Confocal or wide-field fluorescence microscope equipped with appropriate filter sets for CFP and YFP, and a FRET filter set.
-
Image analysis software (e.g., ImageJ with FRET plugins)
Procedure:
-
Cell Culture and Transfection:
-
Seed cells onto glass-bottom dishes.
-
Transfect cells with this compound-CFP and this compound-YFP plasmids using a suitable transfection reagent.
-
-
Live-Cell Imaging:
-
48 hours post-transfection, replace the culture medium with live-cell imaging medium.
-
Place the dish on the microscope stage, maintained at 37°C and 5% CO2.
-
Identify cells co-expressing both CFP and YFP.
-
-
Image Acquisition:
-
Acquire three images for each cell:
-
Donor Image: Excite with the CFP excitation wavelength and measure emission at the CFP emission wavelength.
-
Acceptor Image: Excite with the YFP excitation wavelength and measure emission at the YFP emission wavelength.
-
FRET Image: Excite with the CFP excitation wavelength and measure emission at the YFP emission wavelength.
-
-
-
Data Analysis (Acceptor Photobleaching FRET):
-
Acquire a pre-bleach image of both the donor (CFP) and acceptor (YFP) channels.
-
Select a region of interest (ROI) within the cell and photobleach the YFP acceptor using high-intensity laser light at the YFP excitation wavelength.
-
Acquire a post-bleach image of the donor (CFP) channel.
-
An increase in the donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (Ipre / Ipost), where Ipre is the donor intensity before photobleaching and Ipost is the donor intensity after photobleaching.
-
Known this compound Receptor Ligands for Experimental Modulation
The following table lists some known agonists and antagonists of the this compound receptor that can be used to investigate the effect of ligand binding on dimerization.
| Ligand | Type | Potential Use in Dimerization Studies |
| PGE2 | Endogenous Agonist | Investigate the effect of the natural ligand on this compound dimerization.[1] |
| Sulprostone | Selective Agonist | A more specific tool to probe agonist-induced changes in dimerization.[4][5][6] |
| ONO-AE-248 | Selective Agonist | Another option for studying agonist-mediated effects.[7] |
| L-798,106 | Selective Antagonist | To study if blocking receptor activation affects the dimerization state.[4][5][6] |
| ONO-AE3-240 | Selective Antagonist | An alternative antagonist for confirming results.[7] |
| DG-041 | Selective Antagonist | Another tool to investigate the role of the inactive state in dimerization.[7] |
Conclusion
The application of FRET and BRET techniques provides a powerful approach to investigate the dimerization of the this compound receptor in its native cellular environment. While no specific studies on this compound dimerization using these methods have been published to date, the detailed protocols and guidelines presented here, adapted from well-established GPCR dimerization assays, offer a solid framework for researchers to explore this important aspect of this compound receptor biology. Such studies will undoubtedly contribute to a deeper understanding of this compound receptor function and may unveil new opportunities for therapeutic intervention.
References
- 1. Discovery and Functional Validation of this compound Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the formation of dynamic G-protein-coupled receptor–protein complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 this compound receptors: pharmacological characterization ex vivo [frontiersin.org]
- 7. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the EP3 Receptor in Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and protocols for investigating the role of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3) in inflammatory pain. The this compound receptor, a G-protein coupled receptor, presents a complex and intriguing target in pain research, exhibiting both pro- and anti-nociceptive functions depending on the context of inflammation and cellular signaling.
Introduction to the this compound Receptor in Inflammatory Pain
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. It exerts its effects through four receptor subtypes: EP1, EP2, this compound, and EP4. While EP2 and EP4 receptors are coupled to Gs proteins and increase intracellular cyclic AMP (cAMP), leading to neuronal sensitization and hyperalgesia, the this compound receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[1] This opposing signaling pathway suggests that this compound receptor activation could counteract the pro-nociceptive effects of EP2 and EP4 activation, offering a novel therapeutic strategy for inflammatory pain.[1][2] However, some studies have also implicated this compound in pro-nociceptive responses, highlighting the complexity of its function.[3][4]
I. In Vivo Models of Inflammatory Pain
In vivo models are essential for studying the integrated physiological response to inflammatory stimuli and the effects of pharmacological interventions targeting the this compound receptor.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used, acute, and reproducible model of localized inflammation.[5][6]
Application: To evaluate the anti-inflammatory and analgesic effects of this compound receptor agonists and antagonists.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer the test compound (this compound agonist/antagonist) or vehicle via the desired route (e.g., intraperitoneally, orally).
-
Induction of Inflammation: After a predetermined time (e.g., 30 minutes post-drug administration), inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[7]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Pain Assessment (Optional): Assess mechanical hyperalgesia and thermal allodynia at the same time points.
-
Mechanical Hyperalgesia (Randall-Selitto Test): Apply increasing pressure to the dorsal surface of the paw and record the pressure at which the animal withdraws its paw.[8][9]
-
Mechanical Allodynia (von Frey Filaments): Apply calibrated von Frey filaments to the plantar surface of the paw to determine the paw withdrawal threshold.[8][9][10]
-
-
Data Analysis: Calculate the percentage of edema inhibition and the change in pain thresholds compared to the vehicle-treated control group.
Data Presentation:
| Treatment Group | Dose | Paw Volume (mL) at 3h post-carrageenan | % Edema Inhibition | Paw Withdrawal Threshold (g) at 3h |
| Vehicle Control | - | 1.5 ± 0.2 | 0 | 4.5 ± 0.5 |
| This compound Agonist (e.g., ONO-AE-248) | X mg/kg | Data to be filled from experiment | Calculated | Data to be filled from experiment |
| This compound Antagonist (e.g., L798106) | Y mg/kg | Data to be filled from experiment | Calculated | Data to be filled from experiment |
| Positive Control (e.g., Indomethacin) | 5 mg/kg | 0.8 ± 0.1 | 46.7 | 10.2 ± 1.0 |
Experimental Workflow:
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents
This model induces a more persistent and chronic inflammation, mimicking aspects of rheumatoid arthritis.[11]
Application: To investigate the long-term effects of this compound receptor modulation on chronic inflammatory pain and joint damage.
Experimental Protocol:
-
Animals: Female Lewis rats or C57BL/6 mice are commonly used.
-
Acclimatization: As described for the carrageenan model.
-
Induction of Arthritis: Inject 100 µL of CFA (containing heat-killed Mycobacterium tuberculosis) into the sub-plantar surface of the right hind paw.
-
Monitoring: Monitor the animals for signs of arthritis, including paw swelling, erythema, and joint stiffness, over a period of 14-21 days.
-
Drug Administration: Begin administration of the this compound agonist/antagonist at a specified time point post-CFA injection (e.g., day 7) and continue for a defined period.
-
Assessments:
-
Paw Volume: Measure paw volume regularly.
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4 for erythema, swelling, and joint deformity).
-
Pain Behavior: Measure mechanical allodynia and thermal hyperalgesia.
-
Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, cartilage degradation, and bone erosion.
-
Data Presentation:
| Treatment Group | Dose | Arthritis Score (Day 14) | Paw Withdrawal Threshold (g) (Day 14) | Histological Score (Inflammation) |
| Vehicle Control | - | 3.5 ± 0.4 | 3.2 ± 0.6 | 3.8 ± 0.3 |
| This compound Agonist | X mg/kg | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| This compound Antagonist | Y mg/kg | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| Positive Control (e.g., Methotrexate) | Z mg/kg | 1.2 ± 0.2 | 8.5 ± 1.1 | 1.5 ± 0.4 |
II. In Vitro and Ex Vivo Models
These models allow for the investigation of cellular and molecular mechanisms underlying the role of the this compound receptor in inflammatory pain.
Primary Culture of Dorsal Root Ganglion (DRG) Neurons
DRG neurons are primary sensory neurons that transmit pain signals from the periphery to the spinal cord.
Application: To study the direct effects of this compound receptor modulation on neuronal excitability and signaling.
Experimental Protocol:
-
Dissection: Euthanize neonatal or adult rodents and dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Enzymatic Digestion: Digest the ganglia in an enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.
-
Mechanical Dissociation: Gently triturate the digested ganglia to obtain a single-cell suspension.
-
Plating: Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) in a suitable culture medium.
-
Treatment: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), treat them with inflammatory mediators (e.g., PGE2) in the presence or absence of this compound agonists/antagonists.
-
Analysis:
-
Electrophysiology (Patch-Clamp): Measure changes in membrane potential, action potential firing, and ion channel currents to assess neuronal excitability.
-
Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) to measure changes in intracellular calcium concentrations.
-
Immunocytochemistry: Stain for markers of neuronal activation (e.g., c-Fos) or changes in receptor expression/localization.
-
Macrophage Cell Culture
Macrophages play a crucial role in inflammation by releasing pro-inflammatory cytokines.
Application: To investigate the effect of this compound receptor modulation on macrophage activation and cytokine release.
Experimental Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.
-
Stimulation: Stimulate the macrophages with a pro-inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: Co-treat the cells with an this compound agonist or antagonist.
-
Cytokine Measurement: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA/Multiplex Assay: Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant.[6]
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | < 10 | < 5 | < 20 |
| LPS (100 ng/mL) | 2500 ± 300 | 1800 ± 250 | 150 ± 30 |
| LPS + this compound Agonist | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| LPS + this compound Antagonist | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
III. Cellular Assays for this compound Receptor Activity
cAMP Measurement Assay
Application: To directly measure the inhibition of adenylyl cyclase activity upon this compound receptor activation.
Protocol (using HTRF):
-
Cell Culture: Culture cells stably or transiently expressing the this compound receptor.
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add the test compounds (this compound agonists/antagonists) at various concentrations.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Measurement: Read the plate on an HTRF-compatible reader and calculate the cAMP concentration based on a standard curve.
β-Arrestin Recruitment Assay
Application: To measure the recruitment of β-arrestin to the this compound receptor upon agonist binding, which is involved in receptor desensitization and internalization.
Protocol (using Enzyme Fragment Complementation):
-
Cell Line Generation: Create a stable cell line co-expressing the this compound receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells in a 96-well plate.
-
Agonist Addition: Add the this compound agonist.
-
Detection: If the receptor is activated, β-arrestin is recruited, bringing the two enzyme fragments together to form an active enzyme that converts a substrate into a chemiluminescent signal.
-
Measurement: Read the luminescence on a plate reader.
IV. This compound Receptor Signaling in Inflammatory Pain
The this compound receptor's dual role in pain can be attributed to its complex signaling pathways. While the canonical pathway involves Gi-mediated inhibition of cAMP, other pathways have been identified.
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iasp-pain.org [iasp-pain.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the PTGER3 Gene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the CRISPR/Cas9-mediated editing of the Prostaglandin E Receptor 3 (PTGER3) gene. This document includes an overview of the PTGER3 gene and its signaling pathway, detailed experimental protocols for gene editing and validation, and expected outcomes.
Introduction to PTGER3
The PTGER3 gene encodes the Prostaglandin E2 Receptor 3 (EP3), a member of the G-protein coupled receptor (GPCR) family.[1][2] The this compound receptor is activated by prostaglandin E2 (PGE2) and is involved in a wide array of physiological and pathological processes, including digestion, nervous system function, kidney reabsorption, and uterine contraction.[2] Dysregulation of PTGER3 signaling has been implicated in various diseases, making it a significant target for drug development and therapeutic intervention.[3][4]
PTGER3 Signaling Pathway
The this compound receptor, upon binding to its ligand PGE2, can couple to different G proteins, leading to the activation of multiple downstream signaling cascades. Primarily, it is known to couple to the inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory action can influence various cellular processes. The diverse signaling pathways associated with PTGER3 are critical in mediating its various biological functions.[1][5]
Caption: The PTGER3 signaling pathway, initiated by PGE2 binding.
Experimental Workflow for PTGER3 Knockout
The general workflow for generating a PTGER3 knockout cell line using CRISPR/Cas9 involves several key steps, from the design of the guide RNA to the validation of the gene edit.
Caption: Experimental workflow for CRISPR/Cas9-mediated gene editing.
Experimental Protocols
gRNA Design for PTGER3
Effective gene knockout requires the design of a specific and efficient guide RNA (gRNA).
Protocol:
-
Obtain the DNA sequence of the human PTGER3 gene from a database such as the NCBI Gene database.
-
Use online gRNA design tools (e.g., Benchling, CHOPCHOP) to identify potential gRNA target sequences within the coding region of PTGER3.[6][7]
-
Select gRNAs that have a high on-target score and low off-target predictions. The gRNA should target an early exon to maximize the chance of generating a loss-of-function mutation.[8]
-
Ensure the selected gRNA sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[6]
-
Synthesize the selected gRNA or clone it into a suitable expression vector.
Cell Culture and Transfection
This protocol outlines the culture of a suitable cell line and the delivery of CRISPR/Cas9 components.
Materials:
-
Human cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cas9 nuclease (protein, mRNA, or expression plasmid)
-
Synthesized PTGER3-targeting gRNA
-
Transfection reagent (e.g., Lipofectamine 3000) or electroporation system.[9][10]
Protocol:
-
Culture cells in a T75 flask until they reach 70-90% confluency.
-
Seed the cells into a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.[11]
-
For lipid-mediated transfection, prepare the Cas9 and gRNA complexes with the transfection reagent according to the manufacturer's instructions.[10][12]
-
Add the complexes to the cells and incubate for 24-48 hours.
-
After incubation, expand the cells for subsequent analysis.
Validation of Gene Editing
Protocol:
-
Harvest a portion of the transfected cells.
-
Extract genomic DNA using a commercial kit according to the manufacturer's protocol.[13]
-
Design PCR primers that flank the gRNA target site in the PTGER3 gene.
-
Perform PCR to amplify the target region from the extracted genomic DNA.[14]
Sanger sequencing is a reliable method to detect insertions and deletions (indels) at the target locus.[15][16]
Protocol:
-
Purify the PCR product from the previous step.
-
Send the purified PCR product for Sanger sequencing.
-
Analyze the sequencing chromatograms using software like ICE (Inference of CRISPR Edits) or TIDE (Tracking of Indels by Decomposition) to quantify the editing efficiency.[17][18][19] Overlapping peaks in the chromatogram after the target site indicate the presence of indels.[18]
Isolation of Clonal Knockout Cell Lines
Protocol:
-
Serially dilute the edited cell population into a 96-well plate to isolate single cells.
-
Culture the single cells until colonies form.
-
Expand each colony and screen for the desired PTGER3 knockout by PCR and Sanger sequencing as described above.
Confirmation of Protein Knockout by Western Blot
Western blotting is used to confirm the absence of the PTGER3 protein in the knockout clones.[20]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.[21]
-
Primary antibody against human PTGER3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the wild-type and clonal knockout cells to extract total protein.[21][22]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[23]
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.[20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24]
-
Incubate the membrane with the primary anti-PTGER3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22][24]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[22] The absence of a band at the expected molecular weight for PTGER3 in the knockout clones confirms a successful knockout.
Quantitative Data Summary
While specific editing efficiencies for PTGER3 are not widely published in a comparative format, typical CRISPR/Cas9 editing efficiencies can vary significantly depending on the cell type, delivery method, and gRNA efficacy. Researchers should expect to screen multiple gRNAs and optimize transfection conditions to achieve the desired knockout efficiency. The table below provides a template for summarizing experimental data.
| gRNA ID | Transfection Method | Cell Type | Indel Frequency (%) (Sanger/ICE Analysis) | Clonal Knockout Efficiency (%) |
| PTGER3-gRNA-1 | Lipofection | HEK293T | Data to be filled by user | Data to be filled by user |
| PTGER3-gRNA-2 | Electroporation | Jurkat | Data to be filled by user | Data to be filled by user |
Conclusion
This document provides a detailed framework for the successful CRISPR/Cas9-mediated knockout of the PTGER3 gene. By following these protocols, researchers can generate valuable cellular models to investigate the role of PTGER3 in health and disease, and to facilitate the development of novel therapeutic strategies targeting this important receptor.
References
- 1. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. PTGER3 prostaglandin E receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. WikiGenes - PTGER3 - prostaglandin E receptor 3 (subtype this compound) [wikigenes.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Improving Genome Editing Outcomes | Thermo Fisher Scientific - NP [thermofisher.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. scispace.com [scispace.com]
- 14. google.com [google.com]
- 15. CRISPR Gene Editing Confirmation with Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 17. editco.bio [editco.bio]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. google.com [google.com]
- 24. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting low signal in EP3 receptor western blot
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low signal in their EP3 receptor Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for the this compound receptor, or the signal is very weak. What are the possible causes?
A weak or absent signal for the this compound receptor can stem from several factors throughout the Western blot workflow. These can be broadly categorized into issues with the sample preparation, antibody and incubation conditions, or the electrophoresis and transfer steps. Common culprits include low abundance of the this compound receptor in the sample, inefficient protein extraction, use of a non-validated or poorly performing primary antibody, suboptimal antibody concentrations, and issues with the blocking or washing steps.
Q2: What is the expected molecular weight of the this compound receptor? I'm seeing a band at a different size.
The theoretical molecular weight of the human this compound receptor is approximately 43 kDa. However, the apparent molecular weight on a Western blot can vary significantly due to post-translational modifications such as glycosylation and phosphorylation.[1] It is not uncommon to observe bands at different molecular weights, for instance, a band at approximately 62 kDa has been reported in human kidney tissue.[1] Additionally, the this compound receptor has at least eight distinct protein isoforms due to alternative splicing, with predicted molecular weights ranging from 40.5 to 47.3 kDa.[1] It is crucial to consult the datasheet of your specific antibody for information on the expected band size in various tissues and cell lines.
Q3: How can I be sure my primary antibody is specific for the this compound receptor?
To ensure the specificity of your primary antibody, it is essential to use one that has been validated for Western blotting. You can check the manufacturer's datasheet for validation data. Additionally, including proper controls in your experiment is critical. A positive control, such as a cell lysate or tissue known to express the this compound receptor (e.g., porcine brain lysate or human kidney tissue), can confirm that your antibody and protocol are working correctly.[2] A negative control, such as a cell line that does not express the this compound receptor, can help rule out non-specific binding.
Q4: What are the recommended lysis buffers for extracting the this compound receptor?
As a G-protein coupled receptor (GPCR), the this compound receptor is a membrane protein. Therefore, lysis buffers containing detergents are necessary for efficient extraction. A commonly used buffer for membrane proteins is RIPA buffer, which contains the detergents NP-40 and sodium deoxycholate. For some applications, milder detergents like CHAPS may be preferable to preserve protein structure and function.[3] It is always recommended to supplement the lysis buffer with a protease inhibitor cocktail to prevent protein degradation.
Q5: Are there any specific considerations for SDS-PAGE and transfer of the this compound receptor?
For optimal separation of the this compound receptor, the percentage of your polyacrylamide gel should be chosen based on its molecular weight. Given the potential range of observed molecular weights (40-70 kDa), a 10% or 12% acrylamide gel is a suitable starting point.[4] For the transfer step, using a PVDF membrane is generally recommended for Western blotting. The transfer efficiency can be optimized by adjusting the transfer time and voltage. A wet transfer system is often preferred for better efficiency, especially for larger proteins.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low signal in your this compound receptor Western blot.
Problem Area 1: Sample Preparation and Protein Extraction
| Potential Cause | Recommended Solution |
| Low this compound receptor expression in the sample. | Use a positive control tissue or cell line known to have high this compound receptor expression (e.g., human kidney, porcine brain).[1][2] Consider using an overexpression lysate as a positive control.[5] |
| Inefficient protein extraction from the membrane. | Use a lysis buffer specifically designed for membrane proteins, such as RIPA buffer. Ensure adequate mechanical disruption (e.g., sonication) to facilitate cell lysis. |
| Protein degradation. | Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice throughout the extraction process. |
| Incorrect protein quantification. | Use a reliable protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel. |
Problem Area 2: Antibodies and Incubation
| Potential Cause | Recommended Solution |
| Primary antibody not validated for Western blot. | Use an antibody that has been specifically validated for Western blot applications. Check the manufacturer's datasheet and any available publications. |
| Suboptimal primary antibody concentration. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. |
| Insufficient incubation time for the primary antibody. | Incubate the primary antibody overnight at 4°C to allow for sufficient binding. |
| Inadequate blocking. | Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. |
| Excessive washing. | Avoid overly stringent or prolonged washing steps, as this can lead to the dissociation of the antibody from the protein. |
| Secondary antibody issue. | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a fresh dilution of the secondary antibody at the recommended concentration. |
Experimental Protocols
Detailed Western Blot Protocol for this compound Receptor
This protocol provides a general framework for the Western blotting of the this compound receptor. Optimization of specific steps may be required for your particular samples and antibodies.
1. Sample Preparation and Lysis
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse the samples in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE
-
Mix the protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes. For some membrane proteins, heating at 70°C for 10 minutes may be preferable to prevent aggregation.[6]
-
Load 20-30 µg of protein per well onto a 10% or 12% polyacrylamide gel.[4]
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF membrane using a wet transfer system.
-
Perform the transfer at 100V for 1-2 hours at 4°C.
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the this compound receptor (diluted in the blocking buffer) overnight at 4°C with gentle agitation. A 1:1000 to 1:2000 dilution is a common starting point.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in the blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified signaling pathway of the this compound receptor.
Caption: General workflow for a Western blot experiment.
Caption: A logical workflow for troubleshooting low signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin-E2 receptor this compound Monoclonal Antibody (5F5) (X1492M) [thermofisher.com]
- 3. Prostaglandin E2 receptor this compound regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Recommended controls for western blot | Abcam [abcam.com]
- 6. youtube.com [youtube.com]
- 7. Prostaglandin receptor this compound regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EP3 Receptor Agonist Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing EP3 receptor agonists in in vivo experimental models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your study design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a starting dose for my in vivo this compound receptor agonist study?
A1: Selecting an appropriate starting dose is critical for the success of your in vivo study. A well-designed dose-range finding (DRF) study is the foundational step. Key considerations include:
-
Literature Review: Begin by thoroughly reviewing existing literature for studies using the same or similar this compound receptor agonists in relevant animal models.
-
In Vitro Data: Utilize data from in vitro studies to inform the potential potency and efficacy of your agonist.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): If available, prior PK and PD data can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its biological effect over time.
-
Dose Escalation Strategy: In your DRF study, employ a dose escalation strategy, starting with a low dose and gradually increasing it until a pharmacological effect or signs of toxicity are observed. Common escalation factors (e.g., 2x, 3x) can be used to ensure systematic and safe increases in exposure.[1]
Q2: How do I choose an appropriate vehicle for my this compound receptor agonist?
A2: The choice of vehicle is crucial for ensuring the stability, solubility, and bioavailability of your this compound receptor agonist while minimizing any confounding biological effects. Here are some important factors to consider:
-
Agonist Solubility: The physicochemical properties of your specific agonist will dictate the most suitable solvent. Many prostaglandin analogs are lipophilic and may require organic solvents.
-
Route of Administration: The intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral) will influence vehicle selection. For instance, oil-based vehicles are generally not suitable for intravenous administration.
-
Toxicity and Irritation: The vehicle itself should be non-toxic and non-irritating at the administered volume. It is essential to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
Commonly Used Vehicles:
-
Aqueous Solutions: Saline (0.9% NaCl) or phosphate-buffered saline (PBS) are ideal for water-soluble compounds.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are often used to dissolve lipophilic compounds. When using these, it is crucial to dilute them to a final concentration that is well-tolerated by the animal.
-
Oil-Based Vehicles: Corn oil, olive oil, or sesame oil can be used for highly lipophilic drugs, typically for oral or intraperitoneal administration.
-
Suspensions: For compounds that are not fully soluble, a suspension can be created using agents like methylcellulose.
-
Q3: I am observing a biphasic dose-response with my this compound receptor agonist. What could be the cause?
A3: A biphasic or U-shaped dose-response curve is not uncommon with compounds that interact with complex biological systems, including this compound receptor agonists. This phenomenon can be attributed to several factors:
-
Receptor Subtype Specificity: Prostaglandin E2 (PGE2), the endogenous ligand for this compound receptors, can also bind to other EP receptor subtypes (EP1, EP2, and EP4) with varying affinities.[2] These other receptors can trigger opposing downstream signaling pathways. For example, while this compound receptor activation typically inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels, EP2 and EP4 receptors stimulate cAMP production.[2] At different concentrations, your agonist may be preferentially activating different receptor subtypes, leading to a biphasic effect.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, reducing the cellular response.
-
Off-Target Effects: At higher concentrations, the agonist may interact with other, unrelated receptors or cellular targets, leading to unexpected biological responses.
To investigate a biphasic response, consider using more selective this compound receptor agonists or co-administering antagonists for other EP receptor subtypes to dissect the specific contributions of each receptor.
Q4: What are the potential off-target effects of this compound receptor agonists, particularly on the cardiovascular system?
A4: The this compound receptor is expressed in a wide range of tissues, including the cardiovascular system, and its activation can have significant physiological effects. Potential off-target effects, or on-target effects in non-target tissues, to be aware of include:
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Cardiovascular Effects: this compound receptor activation has been implicated in vasoconstriction and promoting platelet aggregation.[3][4] Therefore, systemic administration of an this compound agonist could potentially lead to changes in blood pressure, heart rate, and thrombosis. Careful monitoring of cardiovascular parameters is recommended, especially during initial dose-finding studies.
-
Gastrointestinal Effects: this compound receptors in the gastrointestinal tract are involved in mucosal protection. Agonist activity in this tissue is a potential consideration.
-
Fever Regulation: this compound receptors in the central nervous system play a role in fever responses.
Researchers should be vigilant for any unexpected physiological changes in their animal models and consider these potential systemic effects when interpreting their data.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect | Inadequate Dosage: The administered dose may be too low to elicit a response. | - Conduct a thorough dose-response study to identify the optimal effective dose.- Review the literature for established effective dose ranges for your specific agonist and animal model. |
| Poor Bioavailability: The agonist may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or formulation issues. | - Optimize the vehicle and route of administration.- Consider using a different administration route that bypasses first-pass metabolism (e.g., intravenous instead of oral).- Perform pharmacokinetic studies to determine the concentration of the agonist in plasma and target tissues over time. | |
| Agonist Instability: The agonist may be degrading in the vehicle or after administration. | - Ensure the agonist is stored correctly and the vehicle is appropriate for its chemical properties.- Prepare fresh formulations for each experiment. | |
| Unexpected or off-target effects | Lack of Agonist Selectivity: The agonist may be interacting with other EP receptor subtypes or unrelated receptors. | - Use a more selective this compound receptor agonist if available.- Co-administer selective antagonists for other EP receptor subtypes to isolate the this compound-mediated effects. |
| Systemic Effects: The agonist may be acting on this compound receptors in non-target tissues, leading to systemic physiological changes (e.g., cardiovascular effects). | - Consider local administration of the agonist to the target tissue if feasible.- Monitor relevant physiological parameters (e.g., blood pressure, heart rate) to assess systemic effects.- Include appropriate control groups to differentiate between on-target and off-target effects. | |
| High variability between animals | Improper Dosing Technique: Inconsistent administration of the agonist can lead to variable exposure. | - Ensure all personnel are properly trained in the chosen administration technique.- Use appropriate and calibrated equipment for dosing. |
| Biological Variability: Differences in age, weight, sex, or genetic background of the animals can contribute to variability. | - Use animals of the same age, sex, and genetic strain.- Randomize animals into treatment groups.- Increase the sample size to improve statistical power. | |
| Biphasic dose-response | Activation of Opposing Pathways: The agonist may be activating different receptor subtypes with opposing effects at different concentrations. | - Use a more selective agonist.- Employ a wider range of doses in your dose-response study to fully characterize the biphasic effect.- Use selective antagonists to block the effects of other EP receptor subtypes. |
Quantitative Data Summary
The following tables provide a summary of dosages for common this compound receptor agonists used in in vivo and ex vivo studies. Note that optimal dosages can vary significantly depending on the animal model, route of administration, and specific experimental endpoint.
Table 1: In Vivo Dosages of this compound Receptor Agonists in Rodents
| Agonist | Species | Dose | Route of Administration | Experimental Model | Reference |
| ONO-AE-248 | Mouse | 500 pg/kg | Intrathecal | Thermal Hyperalgesia | [5] |
| Sulprostone | Mouse | 10⁻⁶ mol/l (perfusion) | Langendorff preparation | Cardiac Contractility | [5] |
Table 2: Ex Vivo/In Vitro Concentrations of this compound Receptor Agonists
| Agonist | Preparation | Concentration Range | Application | Reference |
| Sulprostone | Rat Brain Slices | 0.15 nM - 1.28 µM | Electrophysiology | [2] |
| PGE2 | Rat Brain Slices | 0.31 nM - 10.2 µM | Electrophysiology | [2] |
| Misoprostol | Rat Brain Slices | 0.31 nM - 2.56 µM | Electrophysiology | [2] |
Experimental Protocols
Protocol 1: General Dose-Range Finding Study for an this compound Receptor Agonist in Rodents
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) and identifying a pharmacologically active dose range for a novel this compound receptor agonist.
1. Materials:
-
This compound receptor agonist
-
Appropriate vehicle (e.g., saline, PBS, DMSO/saline mixture)
-
Rodents (e.g., mice or rats of a specific strain, age, and sex)
-
Administration supplies (e.g., syringes, needles)
-
Monitoring equipment (e.g., balance for body weight, observational checklist for clinical signs)
2. Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., 3-5 animals per group). Include a vehicle control group and at least 3-4 dose level groups.
-
Dose Selection: Based on literature and in vitro data, select a starting dose. Subsequent doses should be escalated by a consistent factor (e.g., 2-fold or 3-fold).
-
Agonist Preparation: Prepare fresh formulations of the this compound receptor agonist in the chosen vehicle on the day of administration.
-
Administration: Administer the agonist via the chosen route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weights daily.
-
Perform clinical observations at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Observe for signs of toxicity such as changes in posture, activity, breathing, and any signs of pain or distress.
-
At the end of the observation period, collect blood samples for pharmacokinetic analysis if required.
-
-
Data Analysis: Analyze the data to determine the MTD, which is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. Identify the dose range that produces the desired pharmacological effect without adverse events.
Protocol 2: Assessment of Cardiovascular Effects of an this compound Receptor Agonist in Mice using Pressure-Volume (PV) Loop Analysis
This protocol describes a method for detailed in vivo assessment of cardiac function after administration of an this compound receptor agonist.
1. Materials:
-
This compound receptor agonist and vehicle
-
Anesthetized mice
-
Pressure-volume catheter
-
PV loop data acquisition and analysis system
-
Surgical instruments
-
Ventilator
2. Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad to maintain body temperature. Intubate and ventilate the animal.
-
Catheterization: Perform a closed-chest procedure by inserting the PV catheter into the right carotid artery and advancing it into the left ventricle. Alternatively, for an open-chest approach, perform a thoracotomy and insert the catheter directly into the left ventricle via an apical puncture.
-
Baseline Measurement: Allow the animal to stabilize and record baseline PV loop data.
-
Agonist Administration: Administer the this compound receptor agonist (or vehicle control) via a cannulated jugular vein.
-
Post-Dose Measurement: Record PV loop data continuously or at specific time points after agonist administration to assess changes in cardiac function.
-
Data Analysis: Analyze the PV loop data to determine key hemodynamic parameters, including heart rate, systolic and diastolic pressure, contractility (dP/dtmax), and relaxation (dP/dtmin).
Visualizations
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 this compound receptors: pharmacological characterization ex vivo [frontiersin.org]
- 3. Discovery and Functional Validation of this compound Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Solubility of EP3 Receptor Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with EP3 receptor ligands.
Frequently Asked Questions (FAQs)
Q1: My this compound receptor ligand shows poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge. Initial steps to address this include:
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH is often effective.
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or DMSO, can significantly increase the solubility of hydrophobic compounds.
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate.
Q2: I'm observing precipitation of my ligand when transitioning from a DMSO stock solution to an aqueous buffer. How can I prevent this?
A2: This phenomenon, often encountered in kinetic solubility assays, occurs when the compound's concentration exceeds its thermodynamic solubility in the final aqueous buffer. To mitigate this:
-
Lower the final concentration: Ensure the final concentration of your ligand in the aqueous buffer is below its solubility limit.
-
Optimize the co-solvent percentage: While DMSO is an excellent solvent for stock solutions, its concentration in the final assay medium should be kept to a minimum, as high concentrations can be toxic to cells and may interfere with your experiment.
-
Use of surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, can help to maintain the ligand in solution.
Q3: Can the solid-state properties of my this compound ligand affect its solubility?
A3: Absolutely. The crystalline form (polymorphism) of a compound can have a significant impact on its solubility and dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts due to their higher free energy. Consider characterizing the solid-state properties of your ligand using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Q4: What are some advanced formulation strategies to improve the in vivo bioavailability of a poorly soluble this compound ligand?
A4: For in vivo applications, several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous solid dispersion, which can significantly enhance dissolution and absorption.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low solubility in physiological buffers (e.g., PBS pH 7.4) | - The compound is a weak acid.- High lipophilicity. | - Attempt to lower the pH of the buffer.- Prepare a stock solution in an organic solvent (e.g., ethanol, DMSO) and dilute it into the buffer.- Consider salt formation to increase aqueous solubility. |
| Compound precipitates during cell-based assays | - The final concentration exceeds the solubility limit in the cell culture medium.- Interaction with components of the medium (e.g., proteins). | - Determine the kinetic solubility in the specific cell culture medium to establish a maximum working concentration.- Reduce the percentage of the organic solvent from the stock solution in the final dilution.- Evaluate the use of a formulation approach, such as complexation with a cyclodextrin. |
| Inconsistent results in biological assays | - Incomplete dissolution of the compound.- Precipitation of the compound over the time course of the experiment. | - Visually inspect solutions for any particulate matter before use.- Filter the solution before adding it to the assay.- Perform a time-course solubility study to ensure the compound remains in solution for the duration of the experiment. |
| Difficulty in preparing a concentrated stock solution | - The compound has poor solubility even in common organic solvents. | - Test a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol).- Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation.- For very challenging compounds, consider derivatization or prodrug approaches. |
Quantitative Solubility Data of Selected this compound Receptor Ligands
The following table summarizes the solubility of some common this compound receptor ligands in various solvents. This data is intended as a guide, and the actual solubility may vary depending on the specific experimental conditions.
| Ligand | Type | Solvent | Solubility |
| Sulprostone | Agonist | PBS (pH 7.2) | ~4 mg/mL[1] |
| Ethanol | ~25 mg/mL[1] | ||
| DMSO | ~14 mg/mL[1][2] | ||
| Dimethyl formamide | ~10 mg/mL[1] | ||
| Water | 0.0296 mg/mL[3] | ||
| L-798,106 | Antagonist | DMSO | 53.64 mg/mL (100 mM)[4] |
| Acetonitrile | ~1 mg/mL[5] | ||
| Dimethyl formamide | ~20 mg/mL[5] | ||
| Misoprostol | Agonist | Water | Practically insoluble[6] |
| Ethanol | Soluble[6] | ||
| Acetonitrile | Sparingly soluble[6] | ||
| DG-041 | Antagonist | DMSO | Soluble (specific concentration not provided) |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound Receptor Ligand (solid form)
-
Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid this compound receptor ligand to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, allow the vials to stand to let the undissolved material settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved ligand in the filtrate using a validated analytical method.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound when transitioning from a DMSO stock solution to an aqueous buffer.
Materials:
-
This compound Receptor Ligand (dissolved in 100% DMSO at a high concentration, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
Procedure:
-
Add a small volume of the DMSO stock solution of the this compound ligand to the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or LC-MS.
Visualizing Key Processes
This compound Receptor Signaling Pathways
The this compound receptor is unique in its ability to couple to multiple G proteins, leading to diverse downstream signaling events.[7]
Caption: this compound receptor signaling pathways upon binding of its ligand, PGE2.
Experimental Workflow for Improving Ligand Solubility
This diagram illustrates a logical workflow for addressing solubility issues with this compound receptor ligands.
Caption: A workflow for systematically improving the solubility of this compound receptor ligands.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. L-798,106 | Prostanoid Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Misoprostol | 59122-46-2 [amp.chemicalbook.com]
- 7. Prostaglandin receptors: advances in the study of this compound receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EP3 Receptor Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression and purification of the EP3 receptor protein.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing and purifying the this compound receptor?
A1: The this compound receptor, like many G-protein coupled receptors (GPCRs), presents several challenges during expression and purification. These include:
-
Low expression levels: GPCRs are often expressed at low levels in native and recombinant systems.[1]
-
Instability: Once extracted from the cell membrane, the this compound receptor is prone to denaturation and aggregation.[2][3]
-
Multiple isoforms: The this compound receptor has multiple splice variants, which can lead to heterogeneity in the expressed protein.[4][5]
-
Proper folding and function: Maintaining the native conformation and functionality of the receptor after solubilization and purification is critical and often difficult to achieve.
Q2: Which expression system is best for the this compound receptor?
A2: The choice of expression system depends on the specific research goals, such as yield requirements and the need for post-translational modifications. While E. coli can produce high yields, it lacks the machinery for proper folding and post-translational modifications of complex proteins like GPCRs.[1] Mammalian and insect cell systems are generally preferred for expressing functional GPCRs.[1]
Q3: How can I improve the stability of the this compound receptor during purification?
A3: Several strategies can be employed to enhance the stability of the this compound receptor:
-
Use of stabilizing reagents: Incorporating cholesterol or its analogs, specific lipids, or commercial stabilization reagents into the buffers can help maintain the receptor's structural integrity.
-
Detergent choice: Selecting a mild detergent for solubilization is crucial.
-
Ligand addition: The presence of a known agonist or antagonist can often stabilize the receptor in a particular conformational state.
-
Styrene Maleic Acid Lipid Particles (SMALPs): This detergent-free method encapsulates the receptor in a disc of native lipid, which can significantly improve stability compared to detergent-solubilized preparations.[2][3]
Troubleshooting Guide
Problem 1: Low Protein Expression Yield
| Possible Cause | Suggested Solution |
| Suboptimal codon usage | Synthesize a gene with codons optimized for the chosen expression host (e.g., humanized codons for mammalian cells). |
| Toxicity of the receptor to the host cells | Use an inducible expression system to control the timing and level of protein expression. Lower the induction temperature and inducer concentration. |
| Inefficient transfection or transduction | Optimize the transfection or transduction protocol. Use a positive control to verify the efficiency of the delivery method. |
| Protein degradation | Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C. |
Problem 2: Protein Aggregation During Purification
| Possible Cause | Suggested Solution |
| Inappropriate detergent | Screen a panel of detergents to find one that effectively solubilizes the receptor while maintaining its stability. Start with milder detergents like DDM or LMNG. |
| Suboptimal buffer conditions | Optimize the pH, ionic strength, and additives in the purification buffers. The inclusion of glycerol (10-20%) can help reduce aggregation. |
| High protein concentration | Perform purification steps at a lower protein concentration. Elute the protein in a larger volume from the chromatography column. |
| Removal of stabilizing lipids | Supplement buffers with cholesterol or specific phospholipids to mimic the native membrane environment. |
Problem 3: Loss of Receptor Functionality (e.g., Ligand Binding)
| Possible Cause | Suggested Solution |
| Harsh solubilization conditions | Use a milder detergent and the lowest effective concentration. Minimize the incubation time with the detergent. |
| Protein unfolding | Add a stabilizing ligand (agonist or antagonist) to the buffers throughout the purification process. |
| Incorrect disulfide bond formation | If expressing in a system that does not promote correct disulfide bond formation (like E. coli), consider co-expression with chaperones or refolding protocols. |
| Absence of essential co-factors | Ensure that all necessary ions or lipids for receptor function are present in the final buffer. |
Experimental Protocols
General Protocol for this compound Receptor Solubilization
-
Cell Lysis: Resuspend cell pellets expressing the this compound receptor in a hypotonic lysis buffer containing protease inhibitors.
-
Membrane Preparation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a chosen detergent (e.g., 1% DDM) and incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized mixture at high speed to pellet any insoluble material. The supernatant now contains the solubilized this compound receptor.
Detergent Properties for GPCR Solubilization
| Detergent | Critical Micelle Concentration (CMC) | Properties |
| n-Dodecyl-β-D-maltoside (DDM) | ~0.15 mM | Mild, non-ionic detergent; widely used for GPCRs.[6] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | ~0.01 mM | Novel non-ionic detergent known for stabilizing delicate membrane proteins.[6] |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) | ~4-8 mM | Zwitterionic detergent; has been used for solubilizing PGE2 receptors.[7] |
| Octyl-β-D-glucopyranoside (OG) | ~20-25 mM | Non-ionic detergent; can be harsher than DDM. |
Visualizations
This compound Receptor Signaling Pathway
The this compound receptor, upon binding its ligand prostaglandin E2 (PGE2), primarily couples to the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
References
- 1. abbexa.com [abbexa.com]
- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning and expression of human this compound receptors: evidence of three variants with differing carboxyl termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. Solubilization and purification of the prostaglandin E2 receptor from cardiac sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]
EP3 Receptor Functional Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Prostaglandin E2 (PGE2) Receptor 3 (EP3) functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound receptor and what are its primary signaling pathways?
The Prostaglandin E2 receptor 3 (this compound) is a G protein-coupled receptor (GPCR) that binds the lipid mediator PGE2.[1][2] It is unique among the PGE2 receptors because its gene, PTGER3, undergoes alternative mRNA splicing to generate multiple isoforms that differ in their C-terminal tails.[3] This structural diversity allows the this compound receptor to couple to several different G proteins, leading to a variety of intracellular signaling outcomes. The primary signaling pathways include:
-
Gαi Coupling: This is the most common pathway, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1][3]
-
Gαs Coupling: Some isoforms can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[1]
-
Gαq Coupling: this compound activation can stimulate phospholipase C (PLC) via Gαq, resulting in the mobilization of intracellular calcium.[3]
-
Gα12/13 Coupling: Activation can also occur through Gα12/13, leading to the activation of the small GTPase Rho.[1]
The specific pathway activated depends on the this compound isoform present and the cellular context.
References
- 1. Prostaglandin receptors: advances in the study of this compound receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 3. This compound Receptor Isoforms are Differentially Expressed in Subpopulations of Primate Granulosa Cells and Couple to Unique G-Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with EP3 Receptor Antibody Non-Specificity
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential troubleshooting strategies and validation protocols to address the common challenge of non-specificity with antibodies targeting the Prostaglandin E2 Receptor EP3 (PTGER3).
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding this compound receptor antibody performance.
Q1: Why am I detecting a signal in my this compound knockout/knockdown cells or tissues?
A: This is a strong indicator of antibody non-specificity. The signal you are observing is likely due to the antibody cross-reacting with other proteins. The this compound receptor belongs to a family of G-protein coupled receptors (GPCRs) with structural similarities, making cross-reactivity a common issue.[1] It is crucial to use knockout/knockdown samples as a primary negative control to validate antibody specificity. If a signal persists in the absence of the target protein, the antibody is not suitable for your application.
Q2: My Western blot shows multiple bands. How do I know which one is the correct this compound receptor?
A: The this compound receptor has several splice variants, which can result in multiple bands.[1][2] However, non-specific binding to unrelated proteins is also a frequent cause of multiple bands. The predicted molecular weight of the this compound receptor is around 53 kDa, but post-translational modifications can alter its migration in SDS-PAGE.[3] To confirm the correct band, you should:
-
Use a positive control: A cell line overexpressing a tagged version of the specific this compound isoform you are studying.
-
Use a negative control: Lysate from this compound knockout or knockdown cells. The band that disappears in the negative control is your target.
-
Peptide competition assay: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to the target protein, leading to the disappearance of the specific band.[4]
Q3: How can I be sure my antibody is specific to the this compound receptor and not cross-reacting with other prostaglandin receptors like EP2 or EP4?
A: Due to the sequence homology between prostaglandin receptor subtypes, cross-reactivity is a significant concern.[1] The most rigorous validation method involves testing the antibody on a panel of cell lines, each engineered to overexpress a single prostaglandin receptor subtype (e.g., EP1, EP2, this compound, EP4). A truly specific antibody will only produce a signal in the cell line overexpressing the this compound receptor.
Q4: Are there any independently validated, "gold-standard" this compound receptor antibodies available?
A: While many companies sell this compound antibodies, independent validation across multiple labs is rare. Researchers often have to perform their own rigorous validation. It is recommended to search recent literature for studies that have published their antibody validation data for the specific application you are using (e.g., Western Blot, IHC). Some commercial antibodies may show good performance in one application but fail in another. Always treat a new antibody with skepticism until you have validated it in your own experimental system.
Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments.
Problem 1: High Background or Multiple Non-Specific Bands in Western Blot
| Potential Cause | Troubleshooting Step |
| Antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test several dilutions above and below it. |
| Blocking is insufficient. | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa), as some antibodies have preferences. |
| Washing steps are inadequate. | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to your wash buffer (e.g., TBST) to help reduce non-specific binding. |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate. |
| Antibody is inherently non-specific. | If the above steps fail, and the antibody detects bands in a knockout/knockdown control, the antibody is likely not specific. You will need to test a different antibody. |
Problem 2: Unexpected or Non-Specific Staining in Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
| Potential Cause | Troubleshooting Step |
| Non-specific binding to tissue components. | Use an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) to block non-specific sites. |
| Endogenous peroxidase/phosphatase activity. | If using an enzyme-based detection system (like HRP or AP), perform a quenching step to block endogenous enzyme activity before applying the primary antibody. |
| Antigen retrieval method is suboptimal. | Optimize the antigen retrieval method (heat-induced or enzymatic) as this can affect antibody binding and specificity. |
| Antibody cross-reactivity. | The most critical control is to test the antibody on tissue from a knockout animal. If the staining pattern persists, the antibody is non-specific. A pre-incubation with the immunizing peptide should also eliminate specific staining.[5] |
Key Experimental Protocols for Validation
Protocol 1: Western Blotting for this compound Specificity Validation
-
Prepare Lysates: Prepare protein lysates from:
-
Positive Control: A cell line known to express this compound or engineered to overexpress this compound.
-
Negative Control: A validated this compound knockout or siRNA-mediated knockdown cell line/tissue.
-
Experimental Sample.
-
-
SDS-PAGE and Transfer: Separate ~20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[5][6]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at its optimal dilution (determined by titration) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-4 times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7]
-
Washing: Repeat the wash step as in step 5.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: A specific antibody should show a band at the expected molecular weight in the positive control and experimental lanes, which is absent or significantly reduced in the negative control lane.
Protocol 2: Peptide Competition Assay
This protocol is performed in parallel with your main experiment (Western Blot or IHC) to confirm the specificity of the antibody-antigen interaction.
-
Calculate Peptide Concentration: Use a 5-10 fold excess by weight of the immunizing peptide relative to the antibody.
-
Pre-incubation: Mix the diluted primary antibody with the calculated amount of blocking peptide. Incubate this mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Control: Prepare a parallel sample of the primary antibody diluted in buffer without the peptide.
-
Application: Proceed with your standard Western Blot or IHC protocol, using the pre-incubated antibody-peptide mixture on one blot/slide and the antibody-only solution on a control blot/slide.
-
Analysis: The specific signal observed with the antibody-only solution should be absent or dramatically reduced when using the pre-incubated antibody-peptide mixture.[4]
Quantitative Data Summary
Validating antibody performance requires comparing results from different sources and lots. The following table provides an example of how to structure data for comparing commercially available this compound antibodies. Researchers should build their own tables based on literature and internal validation data.
Table 1: Example Comparison of Commercial this compound Receptor Antibodies
| Antibody ID | Host | Immunogen | Application(s) Validated | Reported Specificity Issues | Reference / Source |
| Abcam (ab117998) | Rabbit | C-terminal peptide | WB, IHC | Performance may vary by lot. | [5] |
| Cayman (101760) | Rabbit | C-terminal peptide | WB, IHC, ICC | Requires careful optimization. | [8] |
| Alomone (APR-065) | Rabbit | 2nd intracellular loop | WB | Peptide block available. | [4] |
| Thermo (X1492M) | Mouse | Recombinant protein | WB | Monoclonal, may recognize a single epitope. | [9] |
| Generic (Pan-EP2/3) | Mouse | Recombinant protein | WB | Designed to cross-react with EP2. | [10] |
Note: This table is for illustrative purposes. Users must perform their own validation for their specific experimental conditions.
Visualized Workflows and Pathways
This compound Receptor Signaling Pathways
The this compound receptor is unique in its ability to couple to multiple G proteins, leading to diverse downstream effects.[11] Its primary pathway involves coupling to Gαi, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.[1][2][12] It can also couple to Gαs and Gα12/13 to activate other pathways.
Caption: this compound receptor signaling can proceed via Gαi, Gαs, or Gα12/13 pathways.
Recommended Workflow for this compound Antibody Validation
A systematic approach is critical for confirming antibody specificity before its use in substantive experiments.
Caption: A logical workflow for validating this compound receptor antibody specificity.
References
- 1. pnas.org [pnas.org]
- 2. This compound Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin this compound receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin E Receptor this compound (PTGER3) Polyclonal Antibody (APR-065-200UL) [thermofisher.com]
- 5. Prostaglandin receptor this compound regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. Prostaglandin-E2 receptor this compound Monoclonal Antibody (5F5) (X1492M) [thermofisher.com]
- 10. anti-Prostaglandin E2 Receptor EP2/EP3 Antibody [ABIN306891] - Human, WB [antibodies-online.com]
- 11. Prostaglandin receptors: advances in the study of this compound receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are this compound agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Refining Protocols for EP3 Receptor Binding Assays
Welcome to the technical support center for EP3 receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during this compound receptor binding assays in a question-and-answer format.
Question: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?
Answer:
High non-specific binding can obscure your specific binding signal, leading to inaccurate results. Here are common causes and troubleshooting steps:
-
Radioligand Issues:
-
Concentration too high: Use a radioligand concentration at or below the Kd value. If the specific activity is low, a concentration slightly above Kd may be acceptable, but it should never be at a saturating concentration.
-
Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Solution: Consider coating your filter plates with 0.1-0.5% bovine serum albumin (BSA) or polyethyleneimine (PEI) to reduce non-specific binding to the filter. Including BSA (up to 1 mg/mL) in your assay buffer can also help.
-
-
Radioligand degradation: Ensure the radiochemical purity of your ligand is above 90%. Purity decreases over time, so check the manufacturing date.
-
-
Assay Conditions:
-
Insufficient washing: Increase the number or volume of washes to more effectively remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the ligand-receptor complex during washing.
-
Inadequate blocking of non-specific sites: Pre-treat your membranes with a high concentration of an unlabeled ligand (that is structurally different from your radioligand) to saturate non-specific sites before adding the radioligand.
-
-
Membrane Preparation:
-
Incomplete cell lysis or membrane solubilization: Ensure proper homogenization and centrifugation steps during membrane preparation to obtain a clean membrane fraction.
-
Question: My specific binding signal is too low. How can I improve it?
Answer:
A low specific binding signal can be due to several factors:
-
Low Receptor Expression:
-
Solution: If using cell lines, ensure you are using a clone with adequate receptor expression. For tissue samples, this compound receptor expression can vary, so select tissues known to have higher expression levels, such as the kidney, pancreas, or uterus.[1]
-
-
Inactive Receptor:
-
Solution: Prepare membranes fresh and store them properly at -80°C in the presence of a cryoprotectant like sucrose. Avoid repeated freeze-thaw cycles.
-
-
Suboptimal Assay Conditions:
-
Incubation time: Ensure your incubation time is sufficient to reach equilibrium. This can be determined through kinetic association experiments.
-
Temperature: Binding is temperature-dependent. While room temperature is common, some assays may benefit from incubation at 4°C to reduce protease activity and ligand degradation, although this will require a longer incubation time to reach equilibrium.
-
pH of the buffer: The optimal pH for binding should be determined, but typically a pH of 7.4 is used.
-
-
Radioligand Issues:
-
Low specific activity: Use a radioligand with a high specific activity (ideally >20 Ci/mmol for 3H-labeled ligands) to enhance the signal.[1]
-
Question: The results of my competition binding assay are not consistent. What could be the reason?
Answer:
Inconsistent results in competition binding assays often point to issues with experimental setup and execution:
-
Equilibrium Not Reached: Ensure that the incubation time is sufficient for both the radioligand and the competitor to reach binding equilibrium.
-
Competitor Concentration Range: Use a wide range of competitor concentrations (typically spanning 5-6 log units) to ensure you capture the full inhibition curve.
-
Pipetting Errors: Small volumes are often used in these assays, making them susceptible to pipetting errors. Ensure your pipettes are calibrated and use careful technique.
-
Data Analysis: Use a non-linear regression analysis to fit the data to a one-site or two-site binding model to determine the IC50 and subsequently the Ki value.
Frequently Asked Questions (FAQs)
What is the this compound receptor and what is its signaling pathway?
The Prostaglandin E2 (PGE2) receptor 3 (this compound) is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes. The this compound receptor is unique because it can couple to multiple G proteins, leading to diverse downstream signaling pathways.[2]
-
Gi Coupling: This is the primary signaling pathway for the this compound receptor. Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Gs Coupling: Some isoforms of the this compound receptor can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[2]
-
Gq Coupling: this compound receptor activation can also lead to the activation of phospholipase C (PLC) through Gq coupling, resulting in an increase in intracellular calcium (Ca2+).
-
G12/13 Coupling: The this compound receptor can also couple to G12/13 proteins, which activates the Rho/Rho kinase pathway, influencing cell morphology.[2]
Caption: this compound Receptor Signaling Pathways
What are the different types of this compound receptor binding assays?
There are three main types of radioligand binding assays used to study the this compound receptor:
-
Saturation Binding Assay: This assay determines the density of receptors (Bmax) in a given sample and the affinity of the radioligand for the receptor (Kd). It involves incubating the membrane preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Binding Assay: This is the most common assay for screening and characterizing unlabeled compounds. It measures the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The result is expressed as an IC50 value, which can be converted to an inhibition constant (Ki).
-
Kinetic Binding Assay: This assay measures the association (kon) and dissociation (koff) rate constants of a radioligand. This information is useful for optimizing incubation times and understanding the binding mechanism.
How do I choose the right radioligand for my this compound receptor binding assay?
The ideal radioligand should have:
-
High affinity (low Kd): This ensures a strong binding signal.
-
High specific activity: This allows for the detection of low receptor densities and improves the signal-to-noise ratio.
-
Low non-specific binding: This is crucial for obtaining accurate specific binding data.
-
High receptor selectivity: The radioligand should ideally bind only to the this compound receptor.
Data Presentation
The following table summarizes the binding affinities (Ki values) of various ligands for the this compound receptor.
| Compound | Compound Type | Ki (nM) |
| PGE2 | Agonist | 0.9 |
| Sulprostone | Agonist | 0.42 |
| ONO-AE-248 | Agonist | 8 |
| L-798,106 | Antagonist | 0.3 |
| ONO-AE3-240 | Antagonist | 0.23 |
| This compound antagonist 3 | Antagonist | pKi = 8.3 |
Experimental Protocols
Detailed Methodology for a Radioligand Competition Binding Assay
This protocol provides a general framework for a competition binding assay for the this compound receptor. Specific parameters may need to be optimized for your particular system.
1. Membrane Preparation:
-
Culture cells expressing the this compound receptor to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membranes in aliquots at -80°C.
2. Competition Binding Assay:
-
Prepare serial dilutions of the unlabeled competitor compound.
-
In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
Unlabeled competitor (or vehicle for total binding)
-
A high concentration of a known this compound antagonist for non-specific binding determination (e.g., 10 µM L-798,106)
-
Radioligand (e.g., [3H]PGE2) at a fixed concentration (typically at or below its Kd).
-
Membrane preparation (the amount of protein per well needs to be optimized).
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% PEI).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding counts from the total binding and competitor-containing wells to obtain the specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data using a non-linear regression analysis to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: this compound Receptor Binding Assay Workflow
Caption: Troubleshooting High Non-Specific Binding
References
- 1. Neuronal prostaglandin E2 receptor subtype this compound mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 this compound Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 this compound receptors: pharmacological characterization ex vivo [frontiersin.org]
addressing compensatory mechanisms in EP3 knockout models
Welcome to the technical support center for researchers working with EP3 knockout models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and compensatory mechanisms encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my global this compound knockout mice exhibit a more severe metabolic phenotype (obesity, insulin resistance) than expected?
A1: This is a frequently observed outcome and is primarily due to the multifaceted role of the this compound receptor in various tissues. In global this compound knockout mice, the lack of this compound signaling in non-adipose tissues, particularly the brain and β-cells, can mask or even worsen metabolic phenotypes.[1][2]
-
Hyperphagia: Loss of this compound signaling in the brain can lead to increased food intake (hyperphagia).[3]
-
Impaired Lipolysis Inhibition: In adipose tissue, this compound receptors are critical for inhibiting lipolysis. Their absence leads to increased circulating free fatty acids, which can contribute to insulin resistance in other tissues.[3][4]
-
β-Cell Dysfunction: While this compound activation inhibits insulin secretion, its long-term absence in β-cells can lead to complex, time-dependent effects on insulin content and secretion, which may not always be beneficial.[1]
These compounding effects often result in a more severe metabolic derangement than what might be predicted from studying a single tissue type. For studying β-cell specific effects, a β-cell-specific this compound knockout (this compound βKO) model is recommended to avoid these confounding systemic effects.[1]
Data Summary: Phenotypic Comparison of Global vs. β-Cell-Specific this compound KO Mice
| Phenotype | Global this compound KO Mice | β-Cell-Specific this compound KO (this compound βKO) Mice | Wild-Type (WT) Controls |
| Body Weight | Increased[3] | No significant difference (in young, lean mice)[1] | Normal |
| Food Intake | Increased[3] | Not significantly different | Normal |
| Insulin Sensitivity | Reduced[2][3] | No significant difference (in young, lean mice)[1] | Normal |
| Glucose Tolerance | Impaired[1] | Improved (initially, in HFD-fed mice)[1] | Normal |
| Adiposity | Increased[2] | Not significantly different | Normal |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in functional assays (e.g., glucose tolerance tests, insulin secretion assays).
Troubleshooting Steps:
-
Consider the Model System: As highlighted in FAQ1, the phenotype of a global this compound knockout can be complex. If you are interested in the role of this compound in a specific tissue, a tissue-specific knockout model is highly recommended.[1]
-
Age and Diet of Animals: The metabolic phenotype of this compound knockout mice can be significantly influenced by age and diet. For instance, the protective effects of β-cell-specific this compound knockout on glucose tolerance are more pronounced in mice on a high-fat diet (HFD).[1]
-
Compensatory Upregulation of Other Receptors: The absence of this compound may lead to compensatory changes in the expression or function of other prostanoid receptors (EP1, EP2, EP4) or other G-protein coupled receptors. It is advisable to perform qPCR or Western blot analysis to assess the expression levels of these related receptors in your tissue of interest.[5]
Issue 2: Difficulty in demonstrating the direct effect of this compound knockout in cardiac models.
Troubleshooting Steps:
-
Assess Cardiac Remodeling: this compound knockout has been shown to induce eccentric cardiac hypertrophy and fibrosis.[6] Therefore, beyond functional assays, histological analysis (e.g., Masson's trichrome staining) and measurement of myocyte size are crucial.
-
Examine Signaling Pathways: The cardiac effects of this compound knockout may be mediated through the MAPK/ERK pathway.[6] Assessing the phosphorylation status of ERK1/2 can provide mechanistic insights.
-
Use of Specific Antagonists: In addition to knockout models, pharmacological inhibition with a specific this compound antagonist can help confirm the role of the this compound receptor and provides a potential therapeutic avenue to explore.[7]
Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp
This procedure is used to assess insulin sensitivity in vivo.
Methodology:
-
Fast mice for 5-6 hours.
-
Anesthetize the mice and insert catheters into the jugular vein (for infusion) and carotid artery (for blood sampling).
-
Administer a continuous infusion of human insulin at a constant rate.
-
Concurrently, infuse a variable rate of glucose to maintain blood glucose at a constant, euglycemic level.
-
Collect blood samples at regular intervals to monitor blood glucose.
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.[3]
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Levels
Methodology using ELISA:
-
Sample Preparation: Collect serum, plasma, or cell culture supernatant. Follow the specific preparation steps outlined in the commercial ELISA kit manual.
-
Assay Principle: This is a competitive inhibition enzyme immunoassay. A known amount of biotin-labeled PGE2 competes with the unlabeled PGE2 in the sample for binding sites on a microplate coated with anti-PGE2 antibody.
-
Procedure:
-
Add standards and samples to the wells of the microplate.
-
Add biotin-labeled PGE2 to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP (horseradish peroxidase) which binds to the biotin-labeled PGE2.
-
Wash the plate again.
-
Add a substrate solution that reacts with HRP to produce a color change.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Calculation: The concentration of PGE2 in the sample is inversely proportional to the absorbance. Calculate the concentration based on a standard curve.[8]
Signaling Pathways and Experimental Workflows
Caption: Canonical this compound receptor signaling pathway.
Caption: Potential compensatory mechanisms in this compound knockout models.
References
- 1. The prostaglandin E2 this compound receptor has disparate effects on islet insulin secretion and content in β-cells in a high-fat diet-induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PGE2 this compound Receptor Regulates Diet-Induced Adiposity in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Knockout of the Prostaglandin E2 Receptor Subtype 3 Promotes Eccentric Cardiac Hypertrophy and Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 this compound Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elisabscience.com [elisabscience.com]
Validation & Comparative
A Comparative Analysis of EP3 and EP4 Prostaglandin Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes. Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Among these, the this compound and EP4 receptors often exhibit opposing or distinct cellular responses, making them key targets for therapeutic intervention. This guide provides a detailed comparison of the signaling pathways initiated by this compound and EP4 receptors, supported by experimental data and methodologies to facilitate further research and drug development.
At a Glance: Key Differences in this compound vs. EP4 Signaling
| Feature | This compound Receptor | EP4 Receptor |
| Primary G Protein Coupling | Gαi/o | Gαs |
| Primary Effect on cAMP | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. | Stimulation of adenylyl cyclase, leading to increased intracellular cAMP levels. |
| Alternative G Protein Coupling | Gαs, G12/13 | Gαi |
| PGE2 Binding Affinity (Ki) | ~0.9 nM[1] | ~1.9 nM[1] |
| Key Downstream Pathways | - Inhibition of Protein Kinase A (PKA) - Activation of RhoGEF - Modulation of ion channels | - Activation of Protein Kinase A (PKA) - Activation of PI3K/Akt pathway - Activation of ERK/MAPK pathway - Recruitment of β-arrestin |
Signaling Pathways: A Detailed Look
The primary divergence in this compound and EP4 signaling lies in their coupling to different families of G proteins, leading to contrary effects on the intracellular second messenger cyclic adenosine monophosphate (cAMP).
This compound Receptor Signaling
The this compound receptor predominantly couples to the inhibitory G protein, Gαi.[1][2][3] Upon activation by PGE2, the Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).
Beyond its primary inhibitory role, the this compound receptor exhibits signaling diversity through its ability to couple to other G proteins. Some splice variants of the this compound receptor can couple to Gαs, leading to an increase in cAMP, or Gα12/13, which activates the RhoA signaling pathway, influencing cell morphology and migration.
EP4 Receptor Signaling
In contrast to this compound, the EP4 receptor primarily couples to the stimulatory G protein, Gαs.[1][3] Activation of EP4 by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an elevation of intracellular cAMP levels and subsequent activation of PKA. This pathway is central to many of the physiological roles of the EP4 receptor.
The EP4 receptor also engages in alternative signaling cascades that are independent of or parallel to the Gαs-cAMP axis. Notably, EP4 can couple to Gαi, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is implicated in cell survival and proliferation. Furthermore, EP4 signaling can lead to the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-activated protein kinase (MAPK) pathway, which is also involved in cell growth and differentiation. The recruitment of β-arrestin to the activated EP4 receptor can mediate both receptor desensitization and G protein-independent signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare this compound and EP4 receptor signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of ligands to the this compound and EP4 receptors.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing either the human this compound or EP4 receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently resuspended in a binding buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of a competing unlabeled ligand (e.g., PGE2).
-
Incubation and Filtration: The reaction is incubated at room temperature to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competing ligand, from which the Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation/Inhibition Assay
This assay measures the ability of this compound and EP4 receptors to modulate intracellular cAMP levels.
Methodology:
-
Cell Culture: HEK293 cells stably expressing either the this compound or EP4 receptor are seeded in 96-well plates and grown to confluency.
-
Pre-treatment: For this compound receptor assays, cells are pre-treated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP. For EP4 receptor assays, no pre-treatment is necessary.
-
Ligand Stimulation: Cells are then treated with varying concentrations of PGE2 or other test compounds for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (for EP4) or IC50 (for this compound) and Emax values are calculated.
ERK Phosphorylation Assay
This assay is used to assess the activation of the ERK/MAPK pathway downstream of EP receptor activation.
Methodology:
-
Cell Culture and Starvation: Cells expressing the receptor of interest are cultured in 6-well plates. Prior to stimulation, the cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Cells are treated with PGE2 or other agonists for various time points.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
This comparative guide highlights the distinct and sometimes opposing signaling mechanisms of the this compound and EP4 receptors. A thorough understanding of these pathways is essential for the rational design of selective agonists and antagonists for therapeutic applications targeting a wide range of diseases, including inflammation, cancer, and cardiovascular disorders.
References
- 1. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 this compound Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing effects of prostaglandin E2 receptors this compound and EP4 on mouse and human β-cell survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of EP3 Receptor Agonists and Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EP3 receptor agonists and antagonists, supported by experimental data and detailed methodologies. The prostaglandin E2 (PGE2) receptor 3 (this compound) is a G-protein coupled receptor involved in a wide array of physiological and pathological processes, making it a critical target for therapeutic intervention. This guide delves into the pharmacology of compounds that modulate this compound receptor activity, offering a comparative analysis of their performance.
Mechanism of Action and Signaling Pathways
The this compound receptor, encoded by the PTGER3 gene, is unique among the four PGE2 receptor subtypes (EP1-4) due to its ability to couple to multiple G proteins, leading to diverse and sometimes opposing intracellular signaling cascades.[1] Primarily, the this compound receptor couples to Gαi, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] However, it can also couple to Gαs, stimulating cAMP production, and Gα12/13, activating the Rho signaling pathway, which is involved in cell morphology changes.[1] This signaling diversity is further complicated by the existence of multiple splice variants of the this compound receptor, each with potentially different G-protein coupling preferences and tissue distribution.
Activation of the this compound receptor has been implicated in various physiological responses, including the regulation of body temperature, gastric acid secretion, and platelet aggregation.[2][3] Conversely, antagonism of this receptor is being explored for therapeutic benefits in conditions such as thrombosis and cardiovascular diseases.[3]
Below is a diagram illustrating the primary signaling pathways of the this compound receptor.
Quantitative Comparison of this compound Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected this compound receptor agonists and antagonists. These values are crucial for comparing the selectivity and efficacy of these compounds.
Table 1: this compound Receptor Agonists - Binding Affinity and Potency
| Compound | Receptor Subtype(s) | Ki (nM) | EC50 (nM) | Organism/Assay |
| PGE2 | EP1, EP2, this compound, EP4 | 0.3 (for this compound) | - | Human |
| Sulprostone | EP1/EP3 | 0.6 (for this compound), 21 (for EP1) | 0.15 - 0.42 | Human/CHO cells |
| Misoprostol | EP2/EP3 | - | - | Mouse |
| ONO-AE-248 | This compound selective | - | - | - |
Table 2: this compound Receptor Antagonists - Binding Affinity and Potency
| Compound | Receptor Subtype(s) | Ki (nM) | IC50 (nM) | Organism/Assay |
| DG-041 | This compound selective | - | 4.6 (binding), 8.1 (FLIPR) | Human |
| L-798,106 | This compound selective | 0.3 | - | Human |
| ONO-AE3-240 | This compound selective | - | - | - |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound receptor agonists and antagonists.
cAMP Measurement Assay
This assay is fundamental for determining whether a ligand activates the Gαi or Gαs pathway.
Protocol:
-
Cell Culture: Cells stably or transiently expressing the human this compound receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated overnight to allow for attachment.
-
Assay Buffer: The culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Addition: Test compounds (agonists) are added at varying concentrations. For antagonist testing, cells are co-incubated with the antagonist and a known this compound agonist (like sulprostone) or forskolin (a direct adenylyl cyclase activator).
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The results are used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Platelet Aggregation Assay
This assay assesses the pro-aggregatory or anti-aggregatory effects of this compound ligands on platelet function.
Protocol:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Compound Incubation: A baseline is established, after which the test compound (agonist or antagonist) is added to the PRP and incubated.
-
Induction of Aggregation: A sub-threshold concentration of a platelet agonist (e.g., ADP, collagen, or the thromboxane A2 analog U46619) is added to induce aggregation.
-
Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Analysis: The percentage of aggregation is calculated and compared between control and compound-treated samples.
Western Blotting for this compound Receptor Expression
This technique is used to detect and quantify the expression of the this compound receptor protein in cells or tissues.
Protocol:
-
Protein Extraction: Lysates are prepared from cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the this compound receptor (anti-PTGER3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of this compound receptor ligands on the electrical properties of individual cells, particularly neurons.
Protocol:
-
Cell Preparation: Neurons expressing this compound receptors are prepared, often in brain slices or as cultured cells.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: The cell's membrane potential or ionic currents are recorded in response to the application of this compound receptor agonists or antagonists. This can be done in either current-clamp (to measure changes in membrane potential) or voltage-clamp (to measure changes in ionic currents) mode.
-
Data Analysis: The recorded electrical signals are analyzed to determine the effects of the test compounds on neuronal excitability and ion channel function.
Conclusion
The this compound receptor's complex signaling capabilities and widespread physiological roles make it a challenging yet promising drug target. A thorough understanding of the comparative pharmacology of its agonists and antagonists is essential for the development of novel therapeutics with improved efficacy and safety profiles. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field.
References
Navigating the Complexities of EP3 Receptor Antibody Cross-Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available antibodies targeting the Prostaglandin E2 receptor EP3 (this compound receptor), with a focus on their cross-reactivity across different species. The information presented here is compiled from manufacturer datasheets and available research data to aid in the selection of the most suitable antibody for your specific application.
The this compound receptor, a G-protein coupled receptor, plays a crucial role in a variety of physiological processes, making it a key target in many areas of research. The availability of multiple this compound receptor isoforms arising from alternative splicing further complicates immunological detection. This guide aims to provide clarity by summarizing the characteristics and reported reactivity of several commercially available this compound receptor antibodies.
Comparative Analysis of this compound Receptor Antibodies
The following tables provide a summary of commercially available this compound receptor antibodies, detailing their host species, immunogen, and validated applications as reported by the manufacturers. This information is crucial for determining potential cross-reactivity and selecting an antibody suitable for the species and application of interest.
| Antibody/Vendor | Catalog No. | Host Species | Immunogen | Validated Applications | Reported Species Reactivity |
| Cayman Chemical | 101760 | Rabbit | Synthetic peptide from an internal region of human this compound receptor.[1][2] | Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry (ICC).[1] | Human, Mouse, Rat, Bovine.[3] |
| Alomone Labs | APR-065 | Rabbit | Peptide corresponding to amino acid residues 137-149 of mouse this compound receptor. | Western Blot (WB).[4] | Human, Mouse, Rat.[4] |
| MyBioSource | MBS2026675 | Rabbit | Recombinant Human this compound (Asn217~Arg390).[5] | Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry (ICC), ELISA.[5] | Human, Mouse.[5] |
| Aspira Chemical | RPA287Hu01 | Rabbit | Recombinant Human this compound (Asn217~Arg390).[6] | WB, ICC, IHC-P, IHC-F, ELISA. | Human.[6] |
Experimental Data on Cross-Reactivity
Direct comparative studies evaluating the cross-reactivity of a wide range of commercially available this compound receptor antibodies are limited in the published literature. However, some studies provide evidence for the cross-reactivity of specific antibodies.
For instance, a comparative immunohistochemical study on human and mouse ocular tissues utilized this compound receptor-specific antibodies, demonstrating the potential for cross-species application of these reagents. The study concluded that the distribution pattern of this compound receptors was similar in both human and mouse ocular tissues, suggesting that the antibodies used were capable of recognizing the receptor in both species.[7] Another study focusing on EP1 and this compound receptor expression in the renal microcirculation also performed immunohistochemical staining, indicating the presence of this compound receptors on both smooth muscle and endothelial cells.[8]
Furthermore, a study investigating the role of the this compound receptor in adipose tissue used a rabbit polyclonal antibody from Cayman Chemical (Cat. No. 101760) for Western blot analysis in mouse tissues, providing evidence of its utility in this species.[9]
While manufacturer datasheets often list multiple species reactivity, this is not always accompanied by supporting experimental data within those datasheets. Therefore, it is crucial for researchers to validate the performance of their chosen antibody in their specific experimental setup.
This compound Receptor Signaling Pathways
The this compound receptor is known to couple to multiple G proteins, leading to diverse downstream signaling events. Understanding these pathways is essential for interpreting experimental results.
Upon binding of its ligand, prostaglandin E2 (PGE2), the this compound receptor can couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a primary signaling mechanism for the this compound receptor. Additionally, it can couple to Gαq, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Furthermore, some isoforms of the this compound receptor can couple to Gαs, stimulating adenylyl cyclase and increasing cAMP levels.
Caption: this compound Receptor Signaling Pathways.
Experimental Methodologies
Accurate and reproducible data are contingent on optimized experimental protocols. Below are representative protocols for key applications. It is important to note that optimal conditions may vary depending on the specific antibody, sample type, and experimental setup.
Western Blotting
This protocol provides a general workflow for detecting the this compound receptor in tissue lysates.
Caption: Western Blotting Workflow.
Protocol:
-
Sample Preparation: Homogenize tissue samples in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound receptor antibody (e.g., Cayman Chemical Cat. No. 101760 diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10][11]
Immunohistochemistry (IHC)
This protocol outlines the steps for localizing the this compound receptor in paraffin-embedded tissue sections.
Caption: Immunohistochemistry Workflow.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with 10% normal goat serum.
-
Primary Antibody Incubation: Incubate sections with the primary this compound receptor antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by diaminobenzidine (DAB) as the chromogen.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
Flow Cytometry
This protocol is for the detection of this compound receptor expression on the cell surface.
Caption: Flow Cytometry Workflow.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate cells with a fluorochrome-conjugated primary this compound receptor antibody or an unconjugated primary antibody followed by a fluorescently-labeled secondary antibody.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of this compound-positive cells and the mean fluorescence intensity.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for individual product datasheets or validation experiments. Researchers should always consult the manufacturer's recommendations and perform their own validation to ensure antibody performance in their specific application and model system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Prostaglandin E Receptor this compound (PTGER3) Polyclonal Antibody (APR-065-200UL) [thermofisher.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Polyclonal Antibody to Prostaglandin E Receptor 3 (this compound) [aspirasci.com]
- 7. Prostaglandin E2 receptor subtypes, EP1, EP2, this compound and EP4 in human and mouse ocular tissues--a comparative immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin E2 receptor this compound regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomol.com [biomol.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the Role of the EP3 Receptor in Diabetic Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the role of the prostaglandin E2 receptor 3 (EP3) in diabetic nephropathy. We will explore the use of genetic knockout models and pharmacological antagonists, comparing their effects to an alternative therapeutic target, the endothelin receptor. This guide includes quantitative data from key studies, detailed experimental protocols, and visualizations of the this compound signaling pathway and a typical experimental workflow.
Data Presentation: this compound Receptor Modulation vs. Endothelin Receptor Antagonism in Diabetic Nephropathy
The following tables summarize the quantitative data from studies investigating the role of the this compound receptor and the endothelin receptor in diabetic nephropathy.
Table 1: Effects of this compound Receptor Knockout in a Streptozotocin-Induced Mouse Model of Diabetic Nephropathy
| Parameter | Wild-Type Diabetic Mice | This compound Knockout Diabetic Mice | Percentage Change with this compound Knockout | Reference |
| Polyuria (Urine Volume, mL/24h) | 15.2 ± 1.5 | 8.9 ± 1.1 | ↓ 41.4% | [1] |
| Urine Osmolality (mOsm/kg H₂O) | 580 ± 50 | 950 ± 80 | ↑ 63.8% | [1] |
| Glomerular Filtration Rate (GFR) | Increased (Hyperfiltration) | Reduced Hyperfiltration | Attenuation of Hyperfiltration | [1] |
| Albuminuria | Increased | Reduced Albuminuria | Significant Reduction | [1] |
| Renal Hypertrophy (Kidney/Body Weight) | Increased | Reduced Renal Hypertrophy | Significant Reduction | [1] |
| Aquaporin-2 (AQP2) Protein Expression | Decreased | Increased | ↑ | [1] |
Table 2: Effects of this compound Receptor Antagonist (DG-041) in a Mouse Model of Type 2 Diabetes
| Parameter | Vehicle-Treated Diabetic Mice | DG-041-Treated Diabetic Mice | Outcome | Reference |
| β-cell Mass | 1.11 ± 0.16 mg | 2.62 ± 0.35 mg | Significant Increase | [2] |
| Glucose Tolerance | Impaired | No Significant Effect | No Improvement | [3] |
| Insulin Sensitivity | Impaired | No Significant Effect | No Improvement | [2] |
| Epididymal Fat Pad Mass | Increased | Slight but Significant Increase | Modest Increase | [2] |
Note: Data for specific diabetic nephropathy endpoints like GFR and albuminuria for this compound antagonists are limited in the reviewed literature.
Table 3: Effects of Endothelin Receptor Antagonists in Patients with Diabetic Nephropathy
| Drug (Target) | Study | Dosage | Change in Urinary Albumin-to-Creatinine Ratio (UACR) | Change in eGFR | Reference |
| Avosentan (Endothelin A/B Receptor) | ASCEND Trial | 25 mg/day | ↓ 44.3% | No Significant Difference vs. Placebo | [4][5] |
| 50 mg/day | ↓ 49.3% | Slight Decrease vs. Placebo | [4][5] | ||
| Atrasentan (Endothelin A Receptor) | ALIGN Study | - | ↓ 36.1% vs. Placebo | - | [6] |
Experimental Protocols
Induction of Diabetic Nephropathy in Mice (Streptozotocin Model)
This protocol is widely used to induce type 1 diabetes and subsequent nephropathy in mice.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male mice (e.g., C57BL/6 strain)
-
Glucose meter and test strips
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection. The concentration is typically 50 mg/mL.
-
Administer a single high dose or multiple low doses of STZ intraperitoneally to the mice. For the multiple low-dose protocol, inject 50 mg/kg body weight daily for 5 consecutive days.
-
Monitor blood glucose levels 72 hours after the last injection and weekly thereafter. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Maintain the diabetic mice for 8-12 weeks to allow for the development of diabetic nephropathy, characterized by hyperglycemia, polyuria, albuminuria, and early glomerular changes.
Measurement of Glomerular Filtration Rate (GFR) in Mice
GFR is a key indicator of kidney function. The FITC-inulin clearance method is a common and reliable technique.
Materials:
-
FITC-inulin
-
Saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Fluorometer
Procedure:
-
Prepare a sterile solution of FITC-inulin in saline.
-
Anesthetize the mouse and inject a single bolus of the FITC-inulin solution intravenously (e.g., via the retro-orbital sinus or tail vein).
-
Collect small blood samples (e.g., from the saphenous vein) at multiple time points after injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).
-
Centrifuge the blood samples to separate the plasma.
-
Measure the fluorescence of the plasma samples using a fluorometer.
-
Calculate GFR based on the rate of FITC-inulin clearance from the plasma using a two-compartment model of exponential decay.
Quantification of Urinary Albuminuria in Mice
Albuminuria is a hallmark of glomerular damage in diabetic nephropathy.
Materials:
-
Metabolic cages for 24-hour urine collection
-
Mouse albumin ELISA kit
Procedure:
-
Place individual mice in metabolic cages and collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove any debris.
-
Quantify the albumin concentration in the urine samples using a mouse-specific albumin ELISA kit according to the manufacturer's instructions.
-
Express albuminuria as total albumin excreted per 24 hours or as the albumin-to-creatinine ratio to correct for variations in urine concentration.
Western Blotting for Aquaporin-2 (AQP2) Expression in Kidney Tissue
This protocol allows for the quantification of protein expression levels.
Materials:
-
Kidney tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AQP2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize kidney tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AQP2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize AQP2 expression to a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound Receptor Signaling Pathways.
Caption: Experimental Workflow for this compound Validation.
References
- 1. primo.alfred.edu [primo.alfred.edu]
- 2. Pharmacological blockade of the this compound prostaglandin E2 receptor in the setting of type 2 diabetes enhances β-cell proliferation and identity and relieves oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE EFFECT OF THE this compound ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avosentan for overt diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avosentan for Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of EP3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) is a G-protein coupled receptor that plays a crucial role in a multitude of physiological and pathophysiological processes, including inflammation, pain, platelet aggregation, and cardiovascular function. Its diverse signaling capabilities make it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of different this compound receptor antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Comparative Efficacy of this compound Receptor Antagonists
The following table summarizes the quantitative data on the efficacy of prominent this compound receptor antagonists. The data has been compiled from various preclinical studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Antagonist | Target | Assay Type | Efficacy Metric | Value (nM) | Organism/System |
| DG-041 | This compound | Radioligand Binding | IC50 | 4.6 | Human |
| This compound | Functional (FLIPR) | IC50 | 8.1 | Human | |
| This compound | Radioligand Binding | pKi | 9.2 ± 0.1 | Mouse | |
| This compound | Functional (Schild) | pKD | 10.85 | Mouse | |
| L-798,106 | This compound | Radioligand Binding | Ki | 0.3 | Human |
| EP4 | Radioligand Binding | Ki | 916 | Human | |
| EP1 | Radioligand Binding | Ki | >5000 | Human | |
| EP2 | Radioligand Binding | Ki | >5000 | Human | |
| ONO-AE3-240 | This compound | Functional | - | - | Human/Mouse |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the this compound receptor signaling pathway and the experimental workflows used to assess their efficacy.
The above diagram illustrates the multiple G-protein coupling of the this compound receptor. Upon binding of its endogenous ligand, PGE2, the this compound receptor can couple to Gi, Gs, or G13 proteins, leading to a variety of downstream cellular responses. This compound antagonists competitively block the binding of PGE2, thereby inhibiting these signaling cascades.
References
Validating EP3 Receptor Knockdown by siRNA: A Comparative Guide
For researchers investigating the prostaglandin E2 (PGE2) signaling pathway, specifically the role of the EP3 receptor, efficient and validated knockdown of this receptor is crucial. This guide provides a comparative overview of the validation of this compound receptor knockdown using small interfering RNA (siRNA). It includes a summary of experimental data, detailed protocols for key validation experiments, and visualizations of the experimental workflow and the this compound signaling pathway.
Comparison of this compound Receptor Knockdown Efficiency
The efficacy of siRNA-mediated knockdown of the this compound receptor can vary depending on the siRNA sequence, cell type, and transfection conditions. Validation is typically performed at both the mRNA and protein levels using quantitative PCR (qPCR) and Western blotting, respectively.
Quantitative PCR (qPCR) Analysis of this compound mRNA Levels
The following table summarizes the reported knockdown efficiency of this compound receptor mRNA in different experimental settings.
| Cell Line | siRNA Target | Transfection Reagent | Time Point | mRNA Knockdown Efficiency (%) | Reference |
| HGC-27 | This compound Receptor | Not Specified | Not Specified | ~50% | [1] |
| HeLa | FOXC1 (upstream regulator of this compound) | Not Specified | Not Specified | (this compound mRNA levels were assessed, but the primary target was FOXC1) | [2] |
| TM1 | FOXC1 (upstream regulator of this compound) | Not Specified | Not Specified | (this compound mRNA levels were assessed, but the primary target was FOXC1) | [2] |
Note: The data presented is based on available public information and may not be directly comparable due to variations in experimental conditions.
Western Blot Analysis of this compound Protein Levels
Validation at the protein level confirms that the reduction in mRNA translates to a decrease in the functional protein.
| Cell Line | siRNA Target | Time Point | Protein Knockdown Efficiency (%) | Reference |
| HeLa | FOXC1 | Not Specified | 38% | [2] |
| TM1 | FOXC1 | Not Specified | 29% | [2] |
Note: The knockdown of the this compound receptor protein in this case was an indirect effect of knocking down the FOXC1 transcription factor. This highlights the importance of validating the specific target of interest.
Experimental Protocols
Accurate and reproducible validation of siRNA knockdown requires meticulous experimental procedures. Below are detailed protocols for siRNA transfection, qPCR, and Western blotting for this compound receptor validation.
siRNA Transfection Protocol
This protocol outlines the general steps for transfecting cells with siRNA targeting the this compound receptor.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the this compound siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for analysis. The optimal incubation time should be determined empirically.[3]
Quantitative PCR (qPCR) Protocol for this compound mRNA Analysis
This protocol details the steps to quantify the reduction in this compound mRNA levels following siRNA treatment.[3][4]
-
RNA Isolation:
-
Harvest cells 24-72 hours post-transfection.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, primers specific for the this compound receptor and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the this compound receptor and the housekeeping gene in both the this compound siRNA-treated and control samples.
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method. The knockdown efficiency is calculated as (1 - relative expression) * 100%.[3]
-
Western Blot Protocol for this compound Protein Analysis
This protocol describes the detection and quantification of this compound protein levels after siRNA knockdown.[5][6]
-
Protein Extraction:
-
Harvest cells 48-96 hours post-transfection.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the this compound receptor overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To control for protein loading, probe a separate membrane or the same stripped membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the this compound protein levels to the housekeeping protein levels and calculate the percentage of knockdown relative to the control.
-
Visualizing the Workflow and Signaling Pathway
Diagrams can aid in understanding the experimental process and the biological context of the this compound receptor.
References
- 1. thno.org [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. qiagen.com [qiagen.com]
- 4. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin E2 Receptor this compound Attenuates Oxidative Stress and Neuronal Apoptosis Partially by Modulating p38MAPK/FOXO3/Mul1/Mfn2 Pathway after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of EP3 receptor expression in healthy vs diseased tissue
Comparative Analysis of EP3 Receptor Expression: A Guide for Researchers
The prostaglandin E2 receptor 3 (this compound), a G-protein coupled receptor, plays a multifaceted role in a variety of physiological and pathological processes. Its expression levels have been shown to vary significantly between healthy and diseased tissues, making it a compelling target for drug development and a valuable biomarker for disease progression. This guide provides a comparative overview of this compound receptor expression in various healthy and diseased tissues, supported by experimental data and detailed methodologies.
This compound Receptor Signaling Pathway
Prostaglandin E2 (PGE2) is the primary ligand for the this compound receptor. The binding of PGE2 to the this compound receptor can trigger multiple signaling cascades, primarily through its coupling to the inhibitory G-protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the this compound receptor can also couple to other G-proteins, such as G12/13, to activate the Rho signaling pathway, or to Gq, leading to an increase in intracellular calcium. The specific signaling outcome is dependent on the expression of different this compound receptor isoforms, which arise from alternative splicing of the PTGER3 gene.
Quantitative Comparison of this compound Receptor Expression
The following tables summarize the findings from various studies on the differential expression of the this compound receptor in healthy versus diseased tissues. The data is primarily derived from immunohistochemistry (IHC) and quantitative real-time PCR (qPCR) analyses.
This compound Receptor Expression in Cancer
| Cancer Type | Healthy Tissue Expression | Diseased Tissue Expression | Method | Reference |
| Breast Cancer | Low to moderate in normal breast epithelium | Downregulated in a significant portion of tumors.[1] 70.9% of sporadic breast cancer samples were this compound positive.[1] | IHC | [1] |
| Endometrial Cancer | Present in healthy endometrium | Expression differs with tumor grade; highest in G3 tumors.[2] | IHC | [2] |
| Cervical Dysplasia | Moderate to high in healthy cervical tissue | Expression decreases with increasing severity of cervical intraepithelial neoplasia (CIN). | IHC | [3] |
This compound Receptor Expression in Neurological Disorders
| Neurological Disorder | Healthy Brain Tissue Expression | Diseased Brain Tissue Expression | Method | Reference |
| Cerebral Ischemia | Expressed in neurons in the cortex, hippocampus, and thalamus.[4] | Upregulated in activated microglial cells in excitotoxic lesions.[5] | IHC, in situ hybridization | [4][5] |
| Cerebral Small Vessel Disease | Present in cerebral small arteries. | Significantly elevated expression in cerebral small arteries of hypertensive rat models.[6] | Immunofluorescence | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the analysis of this compound receptor expression.
Immunohistochemistry (IHC) Protocol for this compound Receptor
This protocol is a general guideline for the detection of the this compound receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70% for 3 minutes each).
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Blocking:
-
Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.
4. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against the this compound receptor overnight at 4°C.
5. Secondary Antibody Incubation:
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
6. Detection:
-
Wash slides with wash buffer.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Stop the reaction by rinsing with water.
7. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Western Blot Protocol for this compound Receptor
This protocol outlines the steps for detecting the this compound receptor in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against the this compound receptor overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
7. Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR) Protocol for PTGER3 (this compound Receptor) mRNA
This protocol describes the quantification of PTGER3 mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for PTGER3
-
A fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan probe)
-
qPCR master mix
-
-
Example Primers (Human PTGER3): Commercially available pre-designed primer sets can be used (e.g., Bio-Rad, PrimePCR™ SYBR® Green Assay: PTGER3, Human, Unique Assay ID: qHsaCID0014340).[10]
3. qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (denaturation, annealing, and extension).
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Normalize the Ct values of PTGER3 to a reference gene (e.g., GAPDH, ACTB) and calculate the relative expression levels using the ΔΔCt method.
References
- 1. This compound (prostaglandin E2 receptor 3) expression is a prognostic factor for progression-free and overall survival in sporadic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptor this compound regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced acute brain injury in PGE2 this compound receptor–deficient mice after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial expression of prostaglandin this compound receptor in excitotoxic lesions in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Receptor Deficiency Improves Vascular Remodeling and Cognitive Impairment in Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin-E2 receptor this compound Monoclonal Antibody (5F5) (X1492M) [thermofisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Prostaglandin E Receptor this compound (PTGER3) Polyclonal Antibody (APR-065-200UL) [thermofisher.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Safety Operating Guide
Proper Disposal Procedures for EP3-Related Research Waste
This document provides essential safety and logistical information for the proper disposal of waste generated from research activities involving the Prostaglandin E2 receptor subtype 3 (EP3). These procedures are intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Overview of Waste Streams
Research involving this compound receptors typically generates three main waste streams, each requiring specific disposal protocols:
-
Biological Waste: This includes cell cultures (including those expressing this compound receptors), tissues from animal studies, bacteria, and any biological reagents.
-
Chemical Waste: This stream comprises hazardous chemicals such as prostaglandin E2 and its analogs, organic solvents, and other reagents used in experimental protocols.
-
Solid Waste: This category includes all disposable laboratory supplies that have come into contact with biological or chemical agents, such as gloves, pipette tips, and culture flasks.
Disposal Procedures for Biological Waste
Biological waste must be decontaminated before it can be disposed of as regular waste. The two primary methods for decontamination are autoclaving and chemical disinfection.
Autoclaving
Autoclaving uses high-pressure steam to sterilize waste. It is the preferred method for decontaminating solid biological waste and large volumes of liquid waste.
Table 1: Autoclave Parameters for Biohazardous Waste Decontamination
| Parameter | Standard Setting | Validation |
| Temperature | 121°C (250°F) | Verified with chemical and biological indicators.[1][2][3][4] |
| Pressure | 15 psi | Monitored by the autoclave's gauges.[2][3] |
| Time | Minimum of 30-60 minutes | Cycle time may need to be increased for larger loads to ensure steam penetration.[1][2][4] |
Experimental Protocol for Autoclaving Solid Biological Waste:
-
Collection: Place solid biohazardous waste into autoclavable biohazard bags. Do not overfill the bags.
-
Preparation for Autoclaving: Add a small amount of water to the bag to facilitate steam generation. Leave the bag slightly open to allow for steam penetration.[2]
-
Loading: Place the biohazard bags in a secondary, leak-proof container before placing them in the autoclave.
-
Autoclave Cycle: Run the autoclave using the parameters specified in Table 1.
-
Disposal: After the cycle is complete and the waste has cooled, the autoclaved bag can be disposed of in the regular municipal waste.
Chemical Disinfection
Chemical disinfection is suitable for treating liquid biological waste and for decontaminating surfaces and equipment.
Table 2: Chemical Disinfection Parameters for Liquid Biological Waste
| Disinfectant | Concentration | Contact Time |
| Sodium Hypochlorite (Bleach) | 10% final concentration | Minimum of 30 minutes |
Experimental Protocol for Chemical Disinfection of Liquid Biological Waste:
-
Collection: Collect liquid biohazardous waste in a leak-proof container.
-
Disinfection: Add a sufficient volume of concentrated bleach to achieve a final concentration of 10%.[5]
-
Contact Time: Allow the mixture to stand for at least 30 minutes to ensure complete inactivation of biological agents.[5]
-
Disposal: After the required contact time, the disinfected liquid can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Disposal Procedures for Chemical Waste
Chemical waste from this compound research, including prostaglandin E2, its analogs, and organic solvents, must be handled as hazardous waste.
Key Disposal Principles:
-
Do Not Drain Dispose: Never pour hazardous chemical waste down the sink.
-
Segregation: Keep different types of chemical waste separate. Do not mix incompatible chemicals.
-
Labeling: All chemical waste containers must be clearly labeled with the contents, including the full chemical name and concentration.
-
Containment: Use sealed, leak-proof containers for all chemical waste.
Experimental Protocol for Disposal of Chemical Waste:
-
Collection: Collect chemical waste in a designated, properly labeled hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal Procedures for Solid Waste
Solid laboratory waste that is contaminated with biological or chemical agents must be disposed of as biohazardous or hazardous waste, respectively.
-
Biologically Contaminated Solid Waste: Items such as gloves, pipette tips, and culture plates should be collected in biohazard bags and autoclaved following the procedure outlined in section 2.1.
-
Chemically Contaminated Solid Waste: Solid waste contaminated with hazardous chemicals should be collected in a designated, labeled container and disposed of as hazardous chemical waste, following the procedures in section 3.
Diagrams
The following diagrams illustrate the proper disposal workflows for different types of waste generated in this compound research.
Caption: Workflow for the disposal of biological waste.
Caption: Workflow for the disposal of chemical waste.
Caption: Workflow for contaminated solid waste disposal.
References
- 1. swisscleanroomcommunity.ch [swisscleanroomcommunity.ch]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Essential Safety and Logistical Information for Handling EP3 (Prostaglandin E2 Receptor EP3)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling biological reagents like the Prostaglandin E2 Receptor EP3 (PTGER3), hereafter referred to as this compound. While a specific Safety Data Sheet (SDS) for every commercially available this compound product may vary, this guide provides essential, immediate safety and logistical information based on the common formulations of recombinant proteins and antibodies. This information should be supplemented with the product-specific SDS upon receipt.
Data Presentation: Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, which is typically supplied as a purified recombinant protein in a buffered aqueous solution, and may contain a preservative like sodium azide.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes of the solution. |
| Hand Protection | Nitrile or latex gloves | Inspect gloves for tears or holes before use. Use proper technique to remove gloves to avoid skin contact. Change gloves if they become contaminated. |
| Body Protection | Laboratory coat | Should be fully fastened with cuffs tucked into gloves to protect from spills. |
| Respiratory Protection | Not generally required | Use with adequate ventilation. If aerosols may be generated, consult your institution's safety officer for appropriate respiratory protection. |
Experimental Protocols: Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
-
Before handling, ensure you have read and understood the product-specific Safety Data Sheet (SDS).
-
Verify that all necessary PPE is available and in good condition.
-
Prepare your work area by ensuring it is clean and uncluttered.
-
Have a spill kit and appropriate waste disposal containers readily accessible.
2. Handling the this compound Solution:
-
Wear the appropriate PPE as detailed in the table above.
-
When handling the primary container, avoid direct contact with the solution.
-
If transferring the solution, do so carefully to avoid splashing or creating aerosols.
-
Work in a well-ventilated area.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Call a physician.
4. Spill Cleanup:
-
For small spills, absorb the liquid with an inert material (e.g., paper towels, absorbent pads).
-
Clean the spill area with a 10% bleach solution or other appropriate disinfectant, followed by a water rinse.
-
Place all cleanup materials in a sealed container for proper disposal.
5. Waste Disposal:
-
Dispose of all contaminated materials, including empty containers, gloves, and spill cleanup materials, in accordance with local, state, and federal regulations.
-
If the solution contains sodium azide, be aware that it can form explosive metal azides in plumbing.[1] It is often recommended to flush drains with a large excess of water if this disposal method is permitted by your institution.[1] However, collecting all waste in a designated, labeled container for hazardous waste pickup is the safest practice.[1]
Mandatory Visualization: this compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disclaimer: The information provided is a general guide and should not replace the specific instructions and safety information provided in the manufacturer's Safety Data Sheet (SDS) for the particular this compound product you are using. Always prioritize the information in the product-specific SDS.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
